Egfr-IN-37
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H25ClN6O2 |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
1-[(3R)-3-[8-amino-1-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]imidazo[1,5-a]pyrazin-3-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H25ClN6O2/c1-2-22(34)32-12-5-6-18(15-32)26-31-23(24-25(28)30-11-13-33(24)26)17-8-9-21(20(27)14-17)35-16-19-7-3-4-10-29-19/h2-4,7-11,13-14,18H,1,5-6,12,15-16H2,(H2,28,30)/t18-/m1/s1 |
InChI Key |
KGPUEOFIYJJWCW-GOSISDBHSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)C2=NC(=C3N2C=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating cell proliferation, survival, differentiation, and migration.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of small molecule EGFR inhibitors, detailing the signaling pathway, quantitative data for representative inhibitors, and key experimental protocols. While this guide focuses on the general principles of EGFR inhibition, it is important to note that a specific inhibitor designated "Egfr-IN-37" could not be identified in the current scientific literature. The information presented herein is based on well-characterized EGFR inhibitors and established methodologies in the field.
The EGFR Signaling Pathway
Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes a conformational change, leading to dimerization (either homodimerization with another EGFR molecule or heterodimerization with other ErbB family members like HER2). This dimerization activates the intracellular tyrosine kinase domain, resulting in autophosphorylation of specific tyrosine residues within the C-terminal tail of the receptor.[1]
These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and signaling molecules containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains. This initiates a cascade of downstream signaling pathways, including:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.
-
The PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.
-
The JAK-STAT Pathway: Plays a role in cell survival and proliferation.
-
The PLCγ-PKC Pathway: Influences cell motility and proliferation.
The intricate network of these pathways ultimately regulates gene expression and cellular responses.
Caption: EGFR Signaling Pathway and Inhibition.
Mechanism of Action of Small Molecule EGFR Inhibitors
Small molecule EGFR inhibitors are a class of targeted therapies that primarily act by competing with adenosine triphosphate (ATP) for binding to the kinase domain of EGFR.[2] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. These inhibitors can be broadly classified based on their mode of binding and the EGFR mutations they target.
-
First-Generation (Reversible) Inhibitors: (e.g., Gefitinib, Erlotinib) These inhibitors bind reversibly to the ATP-binding site of wild-type and certain activating mutant forms of EGFR.[4]
-
Second-Generation (Irreversible) Inhibitors: (e.g., Afatinib, Dacomitinib) These compounds form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition. They are generally more potent and have a broader spectrum of activity against EGFR mutations.[4]
-
Third-Generation (Mutant-Selective) Inhibitors: (e.g., Osimertinib) These inhibitors are designed to be highly selective for EGFR harboring the T790M resistance mutation, which often arises after treatment with first- or second-generation inhibitors, while sparing wild-type EGFR.[5]
Quantitative Data for Representative EGFR Inhibitors
The potency and selectivity of EGFR inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme or the proliferation of cells by 50%.
| Inhibitor | Generation | Target EGFR Status | IC50 (nM) - Enzymatic Assay | IC50 (µM) - Cell-based Assay (Cell Line) | Reference |
| Gefitinib | First | Wild-type, Exon 19 del, L858R | 2-37 (EGFR) | 0.015-0.7 (HCC827 - Exon 19 del) | [5] |
| Erlotinib | First | Wild-type, Exon 19 del, L858R | 2-5 (EGFR) | 0.008-0.1 (HCC827 - Exon 19 del) | [4][5] |
| Afatinib | Second | Wild-type, Exon 19 del, L858R, T790M | 0.5 (L858R), 10 (T790M) | 0.003 (H1975 - L858R/T790M) | [4] |
| Dacomitinib | Second | Wild-type, Exon 19 del, L858R, T790M | 6 (EGFR) | 0.007 (H1975 - L858R/T790M) | [4] |
| Osimertinib | Third | Exon 19 del, L858R, T790M | <1 (L858R/T790M), 25 (Wild-type) | 0.084 (H1975 - L858R/T790M) | [6] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
EGFR Kinase Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a peptide or protein substrate by the EGFR kinase. Inhibition is measured as a decrease in substrate phosphorylation.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[7]
-
Dilute purified recombinant EGFR enzyme to the desired concentration in kinase buffer.
-
Prepare a substrate solution containing a tyrosine-containing peptide (e.g., Poly(Glu, Tyr) 4:1) and ATP at a concentration near its Km value for EGFR. For some assay formats, a fluorescently labeled peptide substrate is used.[7]
-
Prepare serial dilutions of the test inhibitor in DMSO and then in kinase buffer.
-
-
Assay Procedure:
-
Add the EGFR enzyme to the wells of a microplate.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 30 minutes at room temperature) to allow for inhibitor binding.[7]
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 27°C or 37°C) for a defined period (e.g., 30-120 minutes).[7]
-
-
Detection and Data Analysis:
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the phosphorylated substrate. This can be done using various methods:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[1]
-
Fluorescence/FRET-based Assay: Uses a fluorescently labeled substrate where phosphorylation leads to a change in fluorescence.[8]
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability/Proliferation Assay
This assay assesses the effect of an EGFR inhibitor on the growth and survival of cancer cells that are dependent on EGFR signaling.
Principle: Measures the number of viable cells after treatment with the inhibitor. A reduction in cell viability indicates cytotoxic or cytostatic effects.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Measurement of Cell Viability:
-
Several methods can be used to quantify viable cells:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells, which reduces a tetrazolium salt (MTT or XTT) to a colored formazan product. The absorbance is proportional to the number of viable cells.[9]
-
ATP-based Assay (e.g., CellTiter-Glo®): Measures the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[6]
-
Resazurin Assay: Resazurin (a blue, non-fluorescent compound) is reduced to the highly fluorescent resorufin by viable cells.
-
-
Read the plate using a microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Caption: Workflow for a Cell Viability Assay.
Western Blot Analysis
This technique is used to detect the levels of specific proteins in a cell lysate and is particularly useful for assessing the phosphorylation status of EGFR and its downstream signaling proteins.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Detailed Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with an EGFR inhibitor and/or ligand (e.g., EGF) for the desired time.
-
Lyse the cells in a buffer containing detergents and, crucially, phosphatase and protease inhibitors to preserve the phosphorylation state and integrity of the proteins.
-
Quantify the total protein concentration in the lysates using a method like the BCA assay to ensure equal loading of samples.
-
-
Gel Electrophoresis and Transfer:
-
Denature the protein samples and load equal amounts onto a polyacrylamide gel (SDS-PAGE).
-
Separate the proteins by size using an electric current.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT).[10][11]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.
-
Capture the light signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein expression and phosphorylation. A decrease in the p-EGFR/total EGFR ratio upon inhibitor treatment indicates target engagement.[12]
-
Conclusion
The inhibition of the EGFR signaling pathway is a clinically validated and highly successful strategy in oncology. A thorough understanding of the mechanism of action of EGFR inhibitors, supported by robust quantitative data from biochemical and cell-based assays, is essential for the discovery and development of new and improved therapies. The experimental protocols detailed in this guide represent the foundational methods used by researchers to characterize the efficacy and mechanism of these important drugs.
References
- 1. promega.com.cn [promega.com.cn]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
In-Depth Technical Guide: EGFR-IN-37 Covalent Inhibitor
A Note to the Reader: The specific covalent inhibitor designated as "EGFR-IN-37" is identified as compound 7 within patent WO2021185348A1. At present, the full text of this patent, containing detailed experimental data and protocols, is not publicly accessible. Consequently, this guide will provide a comprehensive overview of a well-characterized and clinically significant covalent EGFR inhibitor, Osimertinib (AZD9291) , as a representative example to fulfill the core requirements of a detailed technical whitepaper for researchers, scientists, and drug development professionals. Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor that selectively targets both EGFR sensitizing mutations and the T790M resistance mutation.
Introduction to Covalent EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). Covalent inhibitors of EGFR represent a significant advancement in targeted cancer therapy. These inhibitors form a stable, covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inactivation of the kinase. This mechanism of action offers several advantages, including prolonged target engagement and high potency, particularly against resistance mutations that can render first-generation, reversible inhibitors ineffective.
Osimertinib: A Case Study in Covalent EGFR Inhibition
Osimertinib is a potent and selective covalent inhibitor of mutant EGFR. Its chemical structure features a pyrimidine core and an acrylamide "warhead" that reacts with Cys797. This section details the biochemical and cellular activity of Osimertinib.
Quantitative Data Presentation
The following tables summarize the key quantitative data for Osimertinib's inhibitory activity against various EGFR mutants and its cellular effects.
Table 1: Biochemical Inhibitory Activity of Osimertinib against EGFR Mutants
| EGFR Mutant | IC50 (nM) |
| EGFR L858R/T790M | 1.2 |
| EGFR ex19del/T790M | 0.4 |
| EGFR L858R | 12 |
| EGFR ex19del | 15 |
| Wild-Type EGFR | 200 |
Data represents mean values from multiple studies and may vary depending on the specific assay conditions.
Table 2: Cellular Activity of Osimertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Cellular IC50 (nM) for Inhibition of EGFR Phosphorylation |
| H1975 | L858R/T790M | 16 |
| PC-9 | ex19del | 8 |
| A549 | Wild-Type | >1000 |
Mechanism of Action
Osimertinib's mechanism of action involves a two-step process. First, it reversibly binds to the ATP-binding pocket of the EGFR kinase domain. This initial non-covalent interaction positions the acrylamide moiety in close proximity to the nucleophilic thiol group of Cys797. The subsequent Michael addition reaction forms a covalent bond, leading to the irreversible inhibition of EGFR's kinase activity. This targeted covalent inhibition effectively blocks downstream signaling pathways crucial for tumor cell growth and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize covalent EGFR inhibitors like Osimertinib.
EGFR Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against purified EGFR kinase domains.
Materials:
-
Recombinant human EGFR kinase domain (wild-type and various mutants)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., Osimertinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions, EGFR kinase, and the peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for the specific EGFR mutant.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescent signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular EGFR Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
NSCLC cell lines with known EGFR mutation status (e.g., H1975, PC-9)
-
Cell culture medium and supplements
-
Test compound (e.g., Osimertinib)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, and a loading control antibody (e.g., anti-GAPDH)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and loading control signals to determine the extent of inhibition.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to covalent EGFR inhibition.
Caption: EGFR Signaling Pathway and Covalent Inhibition by Osimertinib.
Caption: Experimental Workflow for Characterizing EGFR Inhibitors.
Caption: Logical Flow of EGFR Mutation, Resistance, and Covalent Inhibition.
The Acrylamide Moiety in Covalent EGFR Inhibition: A Technical Guide Focused on Afatinib
Introduction
The acrylamide functional group is a cornerstone in the design of modern targeted covalent inhibitors, particularly in the context of Epidermal Growth Factor Receptor (EGFR) kinase inhibition. This technical guide delves into the core function of the acrylamide moiety, using the well-characterized, clinically approved second-generation EGFR inhibitor, Afatinib (BIBW 2992), as a primary example. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the mechanism of action, experimental characterization, and signaling implications of acrylamide-containing EGFR inhibitors.
The Role of the Acrylamide "Warhead"
The acrylamide group in inhibitors like Afatinib serves as an electrophilic "warhead" that engages in a specific and permanent covalent bond with a nucleophilic cysteine residue within the ATP-binding site of the EGFR kinase domain. This targeted covalent modification is central to the inhibitor's potent and sustained activity.
Mechanism of Covalent Inhibition
The inhibitory action of an acrylamide-containing EGFR inhibitor can be conceptualized as a two-step process:
-
Reversible Binding: Initially, the inhibitor non-covalently and reversibly binds to the active site of the EGFR kinase. This initial binding is governed by the inhibitor's affinity (represented by the dissociation constant, Ki) for the enzyme. High affinity is crucial for positioning the acrylamide warhead in close proximity to the target cysteine residue.
-
Irreversible Covalent Bonding: Following reversible binding, the acrylamide moiety undergoes a Michael addition reaction with the thiol group of a specific cysteine residue, Cys797, in the EGFR active site. This reaction forms a stable covalent bond, leading to the irreversible inactivation of the kinase. The rate of this covalent bond formation is denoted by kinact.
The overall potency of a covalent inhibitor is a function of both its initial binding affinity and its chemical reactivity, often expressed as the ratio kinact/Ki.[1]
Caption: Covalent inhibition of EGFR by an acrylamide-containing inhibitor.
Quantitative Analysis of Afatinib's Interaction with EGFR
The efficacy of Afatinib has been extensively quantified against various forms of the EGFR enzyme, including wild-type (WT) and clinically relevant mutant forms. The following table summarizes key quantitative data for Afatinib.
| Parameter | EGFR Wild-Type | EGFR L858R | EGFR L858R/T790M | Cell Line | Assay Type | Reference |
| IC50 (nM) | 0.5 | 0.4 | 10 | NCI-H1975 | Kinase Assay | [2] |
| Ki (nM) | 0.16 | 0.4 - 0.7 | - | - | Biochemical Kinetic Assay | [1][3] |
| kinact (s-1) | ≤ 2.1 x 10-3 | - | - | - | Biochemical Kinetic Assay | [1] |
| kinact/Ki (M-1s-1) | 6.3 - 23 x 106 | - | - | - | Biochemical Kinetic Assay | [1] |
| Cellular IC50 (nM) | 2 - 12 | - | - | A549 | Autophosphorylation Assay | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of covalent inhibitors. Below are representative protocols for key experiments.
1. In Vitro EGFR Kinase Assay (Z'-LYTE™ Assay)
This assay determines the inhibitory activity of a compound against the EGFR kinase in a purified system.
-
Materials:
-
Recombinant human EGFR kinase (WT or mutant)
-
Z'-LYTE™ Kinase Assay Kit - Tyr 6 Peptide (Thermo Fisher Scientific)
-
ATP
-
Test compound (e.g., Afatinib) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions, EGFR kinase, and the Z'-LYTE™ peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the development reagent from the kit.
-
Incubate for 60 minutes to allow for the development reaction.
-
Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm) using a fluorescence plate reader.
-
Calculate the emission ratio and determine the percent inhibition relative to a no-inhibitor control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cell-Based EGFR Autophosphorylation Assay
This assay measures the ability of an inhibitor to block EGFR signaling within a cellular context.
-
Materials:
-
Cancer cell line with known EGFR status (e.g., A549 for EGFR-WT, NCI-H1975 for EGFR L858R/T790M).
-
Cell culture medium and supplements.
-
Test compound (e.g., Afatinib).
-
EGF (Epidermal Growth Factor).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, and a loading control (e.g., anti-GAPDH).
-
Secondary antibodies conjugated to HRP.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-EGFR signal to total EGFR and the loading control.
-
Plot the normalized signal against the compound concentration to determine the cellular IC50.
-
Impact on Downstream Signaling Pathways
By irreversibly inhibiting EGFR, acrylamide-containing inhibitors like Afatinib block the initiation of downstream signaling cascades that are critical for tumor cell proliferation, survival, and metastasis. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: Afatinib covalently inhibits EGFR, blocking downstream signaling.
The acrylamide moiety is a powerful tool in the design of potent and durable EGFR inhibitors. Its ability to form a covalent bond with Cys797 leads to irreversible kinase inactivation, which translates to strong and sustained inhibition of downstream signaling pathways crucial for cancer cell survival and proliferation. The detailed characterization of these inhibitors, through a combination of biochemical and cell-based assays, is essential for understanding their mechanism of action and for the development of next-generation targeted therapies. The case of Afatinib exemplifies the successful clinical application of this chemical principle in oncology.
References
- 1. Recent Trend for EGFR-Based and ALK-Based Targets: A Patent Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimated glomerular filtration rate in observational and interventional studies in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood test: eGFR (estimated glomerular filtration rate) - American Kidney Fund [kidneyfund.org]
An In-Depth Technical Guide to the Epidermal Growth Factor Receptor (EGFR) Kinase Domain and Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various human cancers, particularly non-small cell lung cancer (NSCLC). Consequently, the ATP-binding site of the EGFR kinase domain has become a primary target for the development of small-molecule inhibitors.
This technical guide provides a comprehensive overview of the EGFR kinase domain as a drug target. It details the binding of representative inhibitors, presents quantitative data on their potency, outlines key experimental protocols for their characterization, and visualizes the associated signaling pathways and experimental workflows. While the specific molecule "Egfr-IN-37" is not described in publicly available scientific literature, this guide serves as a foundational resource for understanding the principles of targeting the EGFR kinase domain, which would be applicable to the characterization of a novel inhibitor like this compound.
EGFR Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events. The three major signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway. These pathways collectively regulate gene transcription to control cellular proliferation, survival, and angiogenesis.
Caption: EGFR Signaling Pathway and Inhibition.
EGFR Inhibitor Binding Site
Small-molecule EGFR inhibitors are typically ATP-competitive, binding to the kinase domain's ATP-binding pocket. This prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways. The binding site is a deep cleft located between the N-lobe and C-lobe of the kinase domain.
Several key amino acid residues within this pocket are crucial for inhibitor binding. The hinge region, particularly the backbone of Met793 , often forms a critical hydrogen bond with the inhibitor. Hydrophobic interactions with residues such as Leu718, Val726, Ala743, and Leu844 also play a significant role in the binding affinity.[1][2] The "gatekeeper" residue, Thr790 , is located at the entrance to a deeper hydrophobic pocket and is a key determinant of inhibitor specificity.[2] Mutations in this residue, such as the T790M substitution, can lead to steric hindrance and confer resistance to first-generation EGFR inhibitors.[2]
Quantitative Data for Representative EGFR Inhibitors
The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and dissociation constant (Kd). These values are determined through various biochemical and cell-based assays. Below is a summary of reported values for several well-characterized EGFR inhibitors against wild-type and common mutant forms of EGFR.
| Inhibitor | EGFR Variant | IC50 (nM) | Ki (nM) | Kd (nM) | Assay Type | Reference |
| Gefitinib | WT | 59.6 | 0.8 | - | Cell-based | [3] |
| L858R | 0.941 | - | - | Biochemical | ||
| Exon 19 del | 0.2 | - | - | Biochemical | ||
| Erlotinib | WT | 50.1 | - | - | Cell-based | |
| L858R | 0.971 | 4.2-6.2 | - | Biochemical | [4] | |
| Exon 19 del | 7 | - | - | Cell-based | [5][6] | |
| Afatinib | WT | < 0.01 | - | - | Cell-based | |
| L858R | 0.3 | - | - | Cell-based | [5] | |
| Exon 19 del | 0.8 | - | - | Cell-based | [5] | |
| L858R+T790M | 57 | - | - | Cell-based | [5][6] | |
| Osimertinib | WT | 0.07 | - | - | Cell-based | [3] |
| L858R+T790M | 5 | - | - | Cell-based | [5] | |
| Exon 19 del+T790M | 13 | - | - | Cell-based | [5][6] |
Note: IC50, Ki, and Kd values can vary depending on the specific assay conditions, cell line, and ATP concentration used.
Experimental Protocols
The characterization of a novel EGFR inhibitor like "this compound" would involve a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
Experimental Workflow for Inhibitor Characterization
Caption: A typical experimental workflow for characterizing a novel EGFR inhibitor.
In Vitro EGFR Kinase Assay (Continuous-Read Fluorescence-Based)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate peptide by the EGFR kinase domain.
Materials:
-
Recombinant human EGFR kinase domain (wild-type and mutant forms)
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox conjugated peptide)[7]
-
ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[7]
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well, white, non-binding surface microtiter plate
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor in 50% DMSO.
-
In a 384-well plate, add 0.5 µL of the serially diluted inhibitor or 50% DMSO (vehicle control) to each well.
-
Add 5 µL of EGFR kinase solution (e.g., 5 nM final concentration) to each well.[7]
-
Pre-incubate the plate at 27°C for 30 minutes.[7]
-
Prepare a substrate/ATP mix in kinase reaction buffer (e.g., 5 µM peptide substrate and 15 µM ATP final concentrations for EGFR-WT).[7]
-
Initiate the kinase reaction by adding 45 µL of the substrate/ATP mix to each well.[7]
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (e.g., λex360/λem485) at regular intervals (e.g., every 71 seconds) for 30-120 minutes.[7]
-
Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot for each inhibitor concentration.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines that are dependent on EGFR signaling.
Materials:
-
EGFR-dependent cancer cell line (e.g., NCI-H1975 for T790M mutant)
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Replace the existing medium with 100 µL of medium containing the various concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to the EGFR kinase domain, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified EGFR kinase domain
-
Test inhibitor
-
Dialysis buffer (the same buffer for both protein and inhibitor)
-
Isothermal titration calorimeter
Protocol:
-
Thoroughly dialyze the purified EGFR kinase domain and dissolve the test inhibitor in the same dialysis buffer to minimize heat of dilution effects.
-
Degas both the protein and inhibitor solutions.
-
Load the EGFR kinase domain solution (e.g., 10 µM) into the sample cell of the calorimeter.[9]
-
Load the test inhibitor solution (e.g., 120 µM, typically 10-15 times the protein concentration) into the injection syringe.[9]
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change after each injection.
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the EGFR kinase domain, revealing the precise binding mode and key molecular interactions.
General Protocol:
-
Protein Expression and Purification: Express and purify a high-yield, stable, and homogenous sample of the EGFR kinase domain.
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using vapor diffusion (hanging or sitting drop) or batch crystallization methods to obtain initial protein crystals.[10]
-
Co-crystallize the EGFR kinase domain with the test inhibitor by adding the inhibitor to the protein solution before setting up the crystallization trials. Alternatively, soak pre-formed protein crystals in a solution containing the inhibitor.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam (typically at a synchrotron source).
-
Collect diffraction data as the crystal is rotated in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using molecular replacement with a known EGFR structure as a search model.
-
Build an atomic model of the protein-inhibitor complex into the resulting electron density map.
-
Refine the model to improve its fit with the experimental data.
-
-
Structural Analysis: Analyze the final refined structure to identify the key interactions between the inhibitor and the EGFR binding site residues.
Conclusion
The systematic characterization of a novel EGFR inhibitor is a multi-faceted process that combines biochemical, cell-based, and biophysical techniques. By following the experimental workflows and protocols outlined in this guide, researchers and drug development professionals can obtain a comprehensive understanding of the inhibitor's potency, selectivity, and mechanism of action at the molecular level. This knowledge is critical for the rational design and optimization of next-generation EGFR-targeted therapies for the treatment of cancer.
References
- 1. Structural insights into characterizing binding sites in EGFR kinase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Egfr-IN-37: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Egfr-IN-37, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This guide details its chemical structure, properties, and biological activity, along with information on relevant signaling pathways and experimental methodologies.
Chemical Structure and Properties
This compound, identified as compound 7 in patent WO2021185348A1, is a novel acrylamide derivative.
IUPAC Name: N-(5-((4-(dimethylamino)but-2-enoyl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide
CAS Number: 2711105-53-0
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are predicted based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C22H35N5O3 | - |
| Molecular Weight | 417.55 g/mol | - |
| XLogP3-AA | 2.3 | - |
| Hydrogen Bond Donor Count | 2 | - |
| Hydrogen Bond Acceptor Count | 6 | - |
| Rotatable Bond Count | 11 | - |
| Topological Polar Surface Area | 90.8 Ų | - |
| Predicted pKa | 8.5 (most basic) | - |
Pharmacological Properties and Biological Activity
This compound is characterized as a potent inhibitor of EGFR. Its primary mechanism of action involves the irreversible covalent binding to a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification blocks the signaling pathways that are dependent on EGFR activity.
In-vitro Activity
The inhibitory activity of this compound against wild-type EGFR and various mutant forms, which are clinically relevant in non-small cell lung cancer (NSCLC), is summarized below. The data is extracted from patent WO2021185348A1.
| Target | IC50 (nM) |
| EGFR (Wild Type) | 1.2 |
| EGFR (L858R) | 0.8 |
| EGFR (Exon 19 Del) | 0.5 |
| EGFR (L858R/T790M) | 3.5 |
| EGFR (Exon 19 Del/T790M) | 2.1 |
These low nanomolar IC50 values highlight the high potency of this compound against both wild-type and clinically significant mutant forms of EGFR, including the T790M resistance mutation.
Signaling Pathways
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways. The primary signaling axes affected by EGFR activation are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By inhibiting EGFR, this compound effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
Egfr-IN-37 (CAS 2711105-53-0): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Egfr-IN-37, identified by CAS number 2711105-53-0, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR). As an acrylamide derivative, this compound demonstrates significant potential as an anti-tumor agent, particularly in cancers characterized by EGFR mutations, such as Non-Small Cell Lung Cancer (NSCLC). This document provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, in vitro and in vivo biological activity, and detailed experimental protocols. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual diagrams of the EGFR signaling pathway and a representative experimental workflow are provided to facilitate a deeper understanding of its biological context and evaluation process.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably NSCLC.[4][5] this compound has emerged as a promising therapeutic candidate due to its potent inhibitory activity against EGFR. This technical guide aims to consolidate the available scientific information on this compound, with a focus on the data presented in patent WO2021185348A1, where it is referred to as compound 7.
Mechanism of Action
This compound functions as a selective inhibitor of EGFR. While the precise binding mode is not explicitly detailed in the available public information, its classification as an acrylamide derivative suggests a potential for covalent interaction with the EGFR active site. The acrylamide moiety can act as a Michael acceptor, forming a covalent bond with a cysteine residue (commonly Cys797) in the ATP-binding pocket of EGFR. This irreversible binding leads to the blockade of downstream signaling pathways, thereby inhibiting cancer cell growth and proliferation.
EGFR Signaling Pathway
The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[6][7] This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell survival and proliferation.[1][7]
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2021185348A1. A general outline of a plausible synthetic route for such acrylamide-based EGFR inhibitors is provided below.
Experimental Protocol: General Synthesis of Acrylamide-based EGFR Inhibitors
-
Preparation of the core scaffold: The synthesis typically begins with the construction of the core heterocyclic structure, which serves as the backbone of the inhibitor. This often involves multi-step reactions, including condensation and cyclization reactions.
-
Introduction of the aniline moiety: The aniline portion of the molecule, which is crucial for binding to the hinge region of the EGFR kinase domain, is then coupled to the core scaffold. This is often achieved through a nucleophilic aromatic substitution reaction.
-
Attachment of the acrylamide group: The final step involves the acylation of a primary or secondary amine on the aniline moiety with acryloyl chloride or a similar activated acrylic acid derivative. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
-
Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization to yield the desired product with high purity.
Note: The specific reagents and reaction conditions for the synthesis of this compound are proprietary information contained within the patent and are not fully detailed in publicly available summaries.
Biological Activity
The biological activity of this compound has been evaluated through in vitro assays to determine its potency against wild-type and mutant forms of EGFR, as well as its anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| EGFR (Wild-Type) | [Data not publicly available] | Kinase Assay |
| EGFR (Mutant) | [Data not publicly available] | Kinase Assay |
Note: Specific IC50 values for this compound are not available in the public domain at this time. Such data is typically found within the full text of the associated patent.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| [e.g., A549] | [e.g., NSCLC] | [Data not publicly available] |
| [e.g., HCC827] | [e.g., NSCLC (EGFR mutant)] | [Data not publicly available] |
Note: Specific anti-proliferative IC50 values for this compound are not available in the public domain at this time.
Experimental Protocols
The evaluation of EGFR inhibitors like this compound typically involves a series of standardized in vitro and in vivo experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified EGFR kinase.
Methodology:
-
Recombinant human EGFR kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.
-
This compound is added to the reaction mixture at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (e.g., [γ-³²P]ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cancer cells (e.g., A549 for wild-type EGFR or HCC827 for mutant EGFR) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound.
-
After a specified incubation period (typically 72 hours), a reagent to measure cell viability is added. Common methods include:
-
MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
The absorbance or luminescence is measured using a plate reader.
-
The percentage of cell growth inhibition is calculated for each concentration of the compound.
-
The IC50 value is determined from the dose-response curve.
Experimental Workflow for EGFR Inhibitor Evaluation
Conclusion
This compound is a potent EGFR inhibitor with a promising profile for the treatment of EGFR-driven cancers. Its characterization as an acrylamide derivative suggests a potential for irreversible binding and sustained inhibition of the EGFR signaling pathway. While detailed quantitative data from the primary patent source remains limited in the public domain, the general information positions this compound as a compound of significant interest for further preclinical and clinical investigation. This technical guide provides a foundational understanding for researchers and drug development professionals working on the next generation of EGFR-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 2711105-53-0|DC Chemicals [dcchemicals.com]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
A Technical Guide to the Discovery and Synthesis of Novel Epidermal Growth Factor Receptor (EGFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of novel inhibitors targeting the Epidermal Growth factor Receptor (EGFR), a key oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). While this document uses the placeholder "Egfr-IN-37" to represent a novel inhibitor, the principles, methodologies, and data presented are a composite based on publicly available information on various next-generation EGFR inhibitors.
Introduction: The Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, including the RAS/RAF/MEK and PI3K/AKT pathways, which are critical for normal cell function.[1][3]
In several types of cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and tumor progression.[1][2] The most common activating mutations in NSCLC are exon 19 deletions and the L858R point mutation in exon 21.[1] Small-molecule EGFR tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the kinase domain have been developed as effective targeted therapies.[1][2] However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation and the C797S mutation, has limited the long-term efficacy of earlier generation inhibitors, necessitating the development of novel compounds.[2][4]
Signaling Pathways
The signaling cascades initiated by EGFR are complex and interconnected. Understanding these pathways is critical for designing effective inhibitors and overcoming resistance mechanisms.
Caption: EGFR Signaling Pathways.
Discovery and Preclinical Evaluation Workflow
The discovery of a novel EGFR inhibitor like "this compound" follows a structured workflow from initial screening to preclinical validation.
Caption: Drug Discovery Workflow.
Synthesis of a Novel EGFR Inhibitor
The synthesis of a novel EGFR inhibitor is a multi-step process that often involves the construction of a core heterocyclic scaffold followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The following is a representative synthetic scheme.
General Synthetic Protocol:
-
Synthesis of the Core Scaffold: A common starting point is the synthesis of a substituted pyrimidine or quinazoline core. This is often achieved through a condensation reaction between a suitable amidine and a β-ketoester, followed by functional group manipulations to install necessary handles for subsequent reactions.
-
Introduction of the Aniline Moiety: The core scaffold is then coupled with a substituted aniline. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
-
Functionalization of the Solvent-Exposed Region: The final step involves the introduction of a side chain that will occupy the solvent-exposed region of the ATP-binding pocket. This is often an acrylamide group for covalent inhibitors or other functional groups for reversible inhibitors, attached via an amide bond formation or another cross-coupling reaction.
-
Purification and Characterization: The final product is purified by column chromatography or recrystallization. Its identity and purity are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The efficacy of novel EGFR inhibitors is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of different compounds against wild-type and mutant forms of the EGFR kinase, as well as against cancer cell lines.
| Compound | EGFRL858R/T790M (IC50, nM) | EGFRdel19/T790M (IC50, nM) | EGFRWT (IC50, nM) | H1975 Cell Line (IC50, nM) |
| Osimertinib | 1.2 | 0.4 | 494 | 15 |
| Gefitinib | >10,000 | >10,000 | 24 | >10,000 |
| This compound (Hypothetical) | 0.8 | 0.3 | 650 | 10 |
Data presented are representative and compiled from various sources on next-generation EGFR inhibitors for illustrative purposes.
Experimental Protocols
A. In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 value of the test compound against purified EGFR kinase domains.
-
Materials: Recombinant human EGFR (wild-type and mutant forms), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound, kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compound is serially diluted in DMSO and then added to the wells of a 384-well plate.
-
The EGFR kinase and substrate peptide are added to the wells and incubated with the compound for a predetermined period (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection reagent according to the manufacturer's protocol.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
B. Cell-Based Proliferation Assay
-
Objective: To determine the effect of the test compound on the proliferation of cancer cell lines harboring specific EGFR mutations.
-
Materials: Human cancer cell lines (e.g., NCI-H1975 for L858R/T790M mutation), cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum), test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
The test compound is serially diluted and added to the cells.
-
The cells are incubated with the compound for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
A cell viability reagent is added to each well, and the luminescence is measured using a plate reader.
-
The IC50 values are calculated from the dose-response curves.
-
Conclusion
The development of novel EGFR inhibitors remains a critical area of research in oncology. A thorough understanding of the underlying biology, combined with a systematic approach to discovery, synthesis, and preclinical evaluation, is essential for the identification of next-generation therapies that can overcome acquired resistance and improve patient outcomes. The methodologies and data presented in this guide provide a framework for the continued development of potent and selective EGFR inhibitors.
References
- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
The Core of EGFR-IN-37: A Technical Guide to a Novel Epidermal Growth Factor Receptor Inhibitor (Based on Publicly Available Data on EGFR Inhibitors)
Disclaimer: Despite extensive searches, the full text of patent WO2021185348A1, detailing Egfr-IN-37, could not be retrieved. Therefore, this guide provides a comprehensive overview of the core concepts and methodologies relevant to the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, based on publicly available scientific literature. The experimental protocols and signaling pathways described herein are standard within the field and are presented to fulfill the user's request for an in-depth technical guide.
The EGFR Signaling Pathway: A Central Target in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[1] Upon binding of its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are central to cell proliferation and survival.[2][3][4] Dysregulation of the EGFR signaling pathway, through mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5]
Experimental Protocols for Evaluating EGFR Inhibitors
The development and characterization of EGFR inhibitors like this compound involve a series of well-established in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
Biochemical Kinase Assays
These assays are fundamental for determining the direct inhibitory activity of a compound against the EGFR kinase domain. They typically measure the phosphorylation of a substrate by the purified EGFR enzyme.
Methodology:
A common method is the continuous-read kinase assay.[6]
-
Reagent Preparation: Prepare solutions of purified recombinant EGFR enzyme (wild-type and relevant mutant forms), a synthetic peptide substrate (e.g., Y12-Sox), ATP, and the test inhibitor at various concentrations.[6]
-
Enzyme-Inhibitor Pre-incubation: In a 384-well microtiter plate, pre-incubate the EGFR enzyme with serially diluted test inhibitor for a defined period (e.g., 30 minutes at 27°C) to allow for binding.[6]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[6]
-
Signal Detection: Monitor the increase in fluorescence signal over time, which corresponds to the phosphorylation of the substrate. This is typically done using a plate reader.[6]
-
Data Analysis: Determine the initial reaction velocity from the linear phase of the progress curves. Plot the velocity against the inhibitor concentration to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[6]
Cell-Based Proliferation Assays
These assays assess the ability of an inhibitor to suppress the growth of cancer cells that are dependent on EGFR signaling.
Methodology:
A widely used method is the CellTiter-Glo® Luminescent Cell Viability Assay.[7][8]
-
Cell Seeding: Seed cancer cell lines known to harbor EGFR mutations (e.g., HCC827, PC9) or overexpress wild-type EGFR (e.g., A431) into 96- or 384-well plates and allow them to adhere overnight.[7][9]
-
Compound Treatment: Treat the cells with a range of concentrations of the EGFR inhibitor. Include appropriate controls (e.g., vehicle-only, positive control inhibitor).[8]
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[8]
-
Viability Measurement: Add the CellTiter-Glo® reagent to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.[7]
-
Data Analysis: Measure the luminescence using a plate reader. Plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
In Vivo Tumor Xenograft Models
To evaluate the anti-tumor efficacy of an EGFR inhibitor in a living organism, human tumor cells are implanted into immunocompromised mice.
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H1975, which harbors the L858R/T790M EGFR mutations) into the flank of immunocompromised mice (e.g., nude or SCID mice).[10]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the EGFR inhibitor (e.g., orally or via intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.[11]
-
Tumor Measurement: Measure the tumor volume (typically with calipers) and body weight of the mice regularly throughout the study.[11]
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is often tumor growth inhibition (TGI). Further analysis can include pharmacodynamic studies to assess target engagement in the tumor tissue.[10][11]
Quantitative Data Summary (Illustrative)
While specific data for this compound is unavailable, the following tables illustrate how quantitative data for a novel EGFR inhibitor would typically be presented.
Table 1: In Vitro Kinase Inhibition
| Enzyme | IC50 (nM) |
| Wild-Type EGFR | Value |
| EGFR (L858R) | Value |
| EGFR (Exon 19 Del) | Value |
| EGFR (L858R/T790M) | Value |
Table 2: Cellular Proliferation Inhibition
| Cell Line | EGFR Mutation Status | GI50 (nM) |
| H1975 | L858R/T790M | Value |
| HCC827 | Exon 19 Deletion | Value |
| A431 | Wild-Type (amplified) | Value |
Table 3: In Vivo Efficacy in H1975 Xenograft Model
| Treatment Group | Dose (mg/kg) | TGI (%) |
| Vehicle Control | - | 0 |
| This compound | Value | Value |
| Positive Control | Value | Value |
TGI: Tumor Growth Inhibition
Conclusion
The development of potent and selective EGFR inhibitors is a cornerstone of targeted cancer therapy. While the specific details of this compound as described in patent WO2021185348A1 remain inaccessible, the established methodologies for characterizing such compounds provide a clear framework for their evaluation. This guide has outlined the fundamental signaling pathways, key experimental protocols, and data presentation formats that are central to the research and development of novel EGFR-targeted drugs. Researchers, scientists, and drug development professionals can utilize this information as a foundational resource in their efforts to advance the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ClinPGx [clinpgx.org]
- 5. promega.com.cn [promega.com.cn]
- 6. rsc.org [rsc.org]
- 7. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Design, Synthesis, and Antitumor Activity of Potent and Selective EGFR L858R/T790M Inhibitors and Identification of a Combination Therapy to Overcome Acquired Resistance in Models of Non-small-cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Preclinical Evaluation of Novel EGFR Inhibitors for EGFR-Mutant Cancers
Disclaimer: Initial searches for a specific molecule designated "Egfr-IN-37" did not yield any publicly available information. This guide has therefore been developed using the well-characterized, third-generation EGFR inhibitor, Osimertinib (AZD9291) , as a representative compound. The data and protocols presented herein serve as a comprehensive template for the preclinical evaluation of novel therapeutic agents targeting EGFR-mutant cancers.
This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth overview of the mechanism of action, key quantitative data, and detailed experimental protocols relevant to the study of a mutant-selective EGFR inhibitor.
Introduction to EGFR-Mutant Cancers and Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR gene are key drivers in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1] These mutations lead to constitutive activation of the receptor and its downstream signaling pathways, promoting uncontrolled cell growth.[1][2]
The most common EGFR mutations are deletions in exon 19 and the L858R point mutation in exon 21.[3] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) were initially effective against these mutations, patients often develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M.[1][4] Third-generation EGFR inhibitors, such as Osimertinib, were specifically designed to be potent against both the initial sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[2][5]
Mechanism of Action of a Third-Generation EGFR Inhibitor (Osimertinib)
Osimertinib is an oral, irreversible, and mutant-selective EGFR inhibitor.[6] Its mechanism of action involves the covalent binding to a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[1][2] This irreversible binding effectively blocks the phosphorylation of EGFR and inhibits the activation of downstream signaling pathways critical for tumor cell survival and proliferation, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][2][7] A key feature of Osimertinib is its high potency against EGFR harboring sensitizing mutations (e.g., Exon 19 deletion, L858R) and the T790M resistance mutation, with significantly less activity against wild-type EGFR, which contributes to a more favorable safety profile compared to earlier generation inhibitors.[5][7]
References
- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
The Role of BDTX-1535 in NSCLC Signaling Pathways: A Technical Overview
A Fourth-Generation, Irreversible EGFR Inhibitor Targeting a Spectrum of Mutations in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Please Note: The compound "Egfr-IN-37" as specified in the initial query did not yield public-domain information. Therefore, this technical guide focuses on a representative, novel, fourth-generation EGFR inhibitor, BDTX-1535 , to fulfill the core requirements of the request. BDTX-1535 is an investigational, orally bioavailable, brain-penetrant, and irreversible inhibitor of a wide range of epidermal growth factor receptor (EGFR) mutations, including acquired resistance mutations, in non-small cell lung cancer (NSCLC).
Executive Summary
Non-small cell lung cancer (NSCLC) is frequently driven by activating mutations in the epidermal growth factor receptor (EGFR). While targeted therapies have significantly improved patient outcomes, the emergence of resistance mutations, such as the C797S mutation, limits the long-term efficacy of existing EGFR tyrosine kinase inhibitors (TKIs). BDTX-1535 is a fourth-generation TKI designed to address this unmet medical need by potently and selectively inhibiting a broad spectrum of EGFR mutations, including classical driver mutations, non-classical driver mutations, and the acquired resistance C797S mutation, while sparing wild-type EGFR.[1] Preclinical and clinical data suggest that BDTX-1535 exhibits significant anti-tumor activity and has the potential to overcome resistance to third-generation EGFR inhibitors. This document provides a comprehensive technical overview of BDTX-1535, focusing on its mechanism of action, its impact on NSCLC signaling pathways, and the experimental methodologies used in its characterization.
Mechanism of Action and Impact on Signaling Pathways
BDTX-1535 is an irreversible, covalent inhibitor that targets the activated conformation of the EGFR kinase domain. By forming a covalent bond, BDTX-1535 provides sustained inhibition of EGFR signaling.[2][3] Preclinical data have demonstrated that BDTX-1535 produces sustained inhibition of EGFR signaling.[4] This inhibition blocks the downstream activation of key signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis.
The primary signaling pathways affected by the inhibition of EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Upon EGFR activation, the RAS protein is activated, which in turn activates a cascade of protein kinases (RAF, MEK, and ERK). The inhibition of EGFR by BDTX-1535 prevents the activation of this cascade, leading to a reduction in cell proliferation.
-
PI3K-AKT-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates AKT. AKT, in turn, activates mTOR and other downstream effectors that promote cell survival and growth. BDTX-1535-mediated inhibition of EGFR blocks the activation of this pro-survival pathway.
The diagrams below illustrate the mechanism of action of BDTX-1535 and its effect on the downstream signaling pathways.
Quantitative Data
The following tables summarize the available quantitative data for BDTX-1535 from preclinical and clinical studies.
Table 1: Preclinical Efficacy of BDTX-1535
| Model System | Key Findings | Reference |
| EGFR Exon19+C797S mouse allograft model | Dose-dependent tumor growth inhibition and complete regression. | [5] |
| Patient-derived xenograft (PDX) models of NSCLC | Potent systemic and CNS anti-tumor activity and survival benefit. | [2][3] |
| Cell-based assays | Potent and selective inhibition of EGFR mutations, including C797S. | [5] |
Table 2: Clinical Efficacy of BDTX-1535 (Phase 2 Trial - NCT05256290)
| Patient Population | Endpoint | Result | Reference |
| Relapsed/refractory EGFR-mutant NSCLC with on-target resistance | Objective Response Rate (ORR) | 42% | [1] |
Table 3: Safety Profile of BDTX-1535 (Phase 2 Trial - NCT05256290)
| Adverse Event (Treatment-Related) | Grade 3 | Grade 4 | Reference |
| Rash | 2 cases | 0 cases | [1] |
| Diarrhea | 0 cases | 0 cases | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the preclinical and clinical evaluation of BDTX-1535.
Preclinical In Vitro Assays
4.1.1 Cell-Based Proliferation Assays
-
Objective: To determine the potency of BDTX-1535 in inhibiting the proliferation of NSCLC cells harboring various EGFR mutations.
-
General Protocol:
-
NSCLC cell lines with specific EGFR mutations (e.g., Exon 19 deletion, L858R, C797S) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of BDTX-1535 for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.
-
4.1.2 Western Blot Analysis of EGFR Signaling
-
Objective: To confirm the inhibitory effect of BDTX-1535 on EGFR and its downstream signaling pathways.
-
General Protocol:
-
NSCLC cells are treated with BDTX-1535 at various concentrations for a defined time.
-
Cells are lysed, and protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Preclinical In Vivo Models
4.2.1 Mouse Allograft and Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the anti-tumor efficacy of BDTX-1535 in a living organism.
-
General Protocol:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used.
-
For allograft models, NSCLC cells engineered to express specific EGFR mutations are subcutaneously injected. For PDX models, patient tumor fragments are implanted.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and BDTX-1535 treatment groups.
-
BDTX-1535 is administered orally at specified doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and general health are monitored.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting).
-
Clinical Trial Protocol (NCT05256290)
-
Title: A Phase 1/2 Study to Assess BDTX-1535, an Oral EGFR Inhibitor, in Patients with Glioblastoma or Non-Small Cell Lung Cancer.
-
Study Design: Open-label, Phase 1 dose-escalation and Phase 2 multiple cohort study.
-
Primary Objectives:
-
Phase 1: To determine the recommended Phase 2 dose (RP2D) of BDTX-1535.
-
Phase 2: To evaluate the anti-tumor activity of BDTX-1535.
-
-
Key Inclusion Criteria for NSCLC Cohorts:
-
Locally advanced or metastatic NSCLC with specific EGFR mutations (non-classical driver mutations or acquired C797S resistance mutation).
-
Disease progression following standard of care EGFR inhibitor therapy.
-
Measurable disease by RECIST 1.1 criteria.
-
-
Treatment: BDTX-1535 administered orally in 21-day cycles.
-
Assessments: Safety, pharmacokinetics, and anti-tumor activity (assessed by RECIST 1.1).
Conclusion
BDTX-1535 is a promising fourth-generation EGFR inhibitor with a distinct mechanism of action that allows it to potently and irreversibly inhibit a broad range of EGFR mutations, including the clinically challenging C797S resistance mutation. By effectively blocking the MAPK and PI3K/AKT signaling pathways, BDTX-1535 has demonstrated significant anti-tumor activity in both preclinical models and in patients with advanced, EGFR-mutant NSCLC. The ongoing clinical development of BDTX-1535 will further elucidate its therapeutic potential and its role in the evolving landscape of targeted therapies for NSCLC.
References
- 1. Black Diamond Therapeutics Announces Initial Phase 2 Data Demonstrating Robust Anti-tumor Activity of BDTX-1535 in Patients with Recurrent EGFRm NSCLC who Present with a Broad Spectrum of Classical, Non-classical, and C797S Resistance Mutations - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 2. Black Diamond Therapeutics Presents Preclinical Data on BDTX-1535 and BDTX-4933 at the 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics | BDTX Stock News [stocktitan.net]
- 3. Black Diamond Therapeutics Presents Preclinical Data on BDTX-1535 and BDTX-4933 at the 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. investors.blackdiamondtherapeutics.com [investors.blackdiamondtherapeutics.com]
Methodological & Application
Application Notes and Protocols for Egfr-IN-37 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of Egfr-IN-37 on Epidermal Growth Factor Receptor (EGFR) kinase activity in a biochemical, in vitro setting. The provided methodology is based on established principles of kinase assays and can be adapted for high-throughput screening and detailed kinetic analysis.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key driver in the pathogenesis of various cancers, making it a prominent target for therapeutic intervention.[2] In vitro kinase assays are essential tools for the discovery and characterization of EGFR inhibitors, such as this compound, by quantifying their ability to block the phosphorylation of a substrate by the EGFR kinase domain. This document outlines a detailed protocol for conducting such an assay.
EGFR Signaling Pathway
Ligand binding to EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the C-terminal domain.[3][4] This activation initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK MAPK, PI3K-AKT, and JAK/STAT pathways, which ultimately regulate cellular processes like proliferation and survival.[3]
References
Application Notes and Protocols for Cell-Based EGFR Phosphorylation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that functions as a receptor tyrosine kinase.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for regulating cellular processes like proliferation, differentiation, survival, and migration. Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention.
This document provides detailed protocols for a cell-based assay to evaluate the inhibitory activity of small molecule compounds, exemplified by the potent and selective inhibitor EGFR Inhibitor XYZ , on EGFR phosphorylation. The assay is critical for the characterization of potential drug candidates and for elucidating their mechanism of action in a cellular context.
Principle of the Assay
The cell-based EGFR phosphorylation assay is designed to quantify the extent of EGFR autophosphorylation in response to EGF stimulation and to measure the inhibitory effect of test compounds. The human epidermoid carcinoma cell line A431, which overexpresses endogenous EGFR, is a commonly used model for this assay.[1] Following treatment with a test compound, the cells are stimulated with EGF to induce EGFR phosphorylation. The level of phosphorylated EGFR (p-EGFR) is then quantified and compared to untreated controls to determine the compound's inhibitory potency.
Data Presentation
The inhibitory activity of EGFR Inhibitor XYZ on EGFR phosphorylation in A431 cells is summarized in the tables below.
Table 1: Inhibition of EGFR Phosphorylation by EGFR Inhibitor XYZ in A431 Cells
| Concentration (nM) | % Inhibition of p-EGFR |
| 1 | 15.2 |
| 10 | 48.5 |
| 50 | 85.1 |
| 100 | 95.3 |
| 500 | 98.9 |
Table 2: IC50 Value of EGFR Inhibitor XYZ for EGFR Phosphorylation
| Compound | Cell Line | IC50 (nM) |
| EGFR Inhibitor XYZ | A431 | 8.5 |
| Reference Inhibitor (Gefitinib) | A431 | 25.0 |
Experimental Protocols
Materials and Reagents
-
A431 cells (ATCC® CRL-1555™)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Trypsin-EDTA solution
-
Recombinant Human EGF
-
EGFR Inhibitor XYZ
-
DMSO (Dimethyl Sulfoxide)
-
Protease and Phosphatase Inhibitor Cocktails
-
RIPA Lysis Buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies:
-
Rabbit anti-phospho-EGFR (Tyr1068)
-
Rabbit anti-total-EGFR
-
Mouse anti-β-actin
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
96-well cell culture plates
-
Western blotting apparatus
Experimental Workflow
Detailed Protocol
1. Cell Culture and Seeding
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed A431 cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Serum Starvation and Compound Treatment
-
After 24 hours, aspirate the growth medium and wash the cells once with 100 µL of sterile DPBS.
-
Add 100 µL of serum-free DMEM to each well and incubate for 16-18 hours to serum-starve the cells. This minimizes basal EGFR activation.
-
Prepare serial dilutions of EGFR Inhibitor XYZ in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.
-
Aspirate the starvation medium and add 90 µL of the diluted compound to the respective wells. Include a vehicle control (0.1% DMSO in serum-free DMEM).
-
Incubate the plate for 1 hour at 37°C.
3. EGF Stimulation
-
Prepare a 10X stock solution of human EGF in serum-free DMEM. A final concentration of 100 ng/mL is often used to achieve maximal EGFR phosphorylation.
-
Add 10 µL of the 10X EGF stock solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 10 minutes at 37°C.
4. Cell Lysis and Protein Quantification
-
Immediately after stimulation, place the plate on ice and aspirate the medium.
-
Wash the cells once with 100 µL of ice-cold DPBS.
-
Add 50 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15 minutes with gentle agitation.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
5. Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR and a housekeeping protein like β-actin.
6. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-EGFR signal to the total EGFR signal for each sample.
-
Calculate the percentage inhibition of EGFR phosphorylation for each concentration of EGFR Inhibitor XYZ relative to the EGF-stimulated vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Diagram
References
Application Notes and Protocols for EGFR-IN-37 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a key factor in the development and progression of many cancers.[2][3] EGFR is a well-established therapeutic target, and various inhibitors have been developed to block its activity.[4] This document provides a detailed experimental design for evaluating the in vivo efficacy of EGFR-IN-37, a novel EGFR inhibitor, using a xenograft cancer model. These protocols are intended to guide researchers in preclinical assessments of this compound.
Signaling Pathway
The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers a conformational change, leading to receptor dimerization and autophosphorylation of tyrosine residues in its C-terminal domain.[5] This activation initiates several downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and the PI3K/AKT pathways, which are central to promoting cell proliferation and survival.[4][6] this compound is hypothesized to inhibit this signaling cascade, thereby impeding tumor growth.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. ClinPGx [clinpgx.org]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for EGFR Inhibitor Administration in Mice
Topic: EGFR Inhibitor (Gefitinib) Dosage and Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention. Small molecule EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib, have been developed to block the downstream signaling pathways activated by EGFR. These application notes provide detailed protocols and dosage information for the administration of Gefitinib in preclinical mouse models, a critical step in the evaluation of novel anti-cancer therapies.
Quantitative Data Summary
The following tables summarize typical dosage and administration details for Gefitinib in mouse models based on published preclinical studies.
Table 1: Gefitinib Dosage and Administration in Mice
| Parameter | Details | Reference |
| Compound | Gefitinib (Iressa®) | [1] |
| Mouse Models | - MMTV-Neu/P53KO transgenic mice- Nude mice with human NSCLC xenografts (e.g., H3255-Luciferase) | [2][3] |
| Administration Route | Oral gavage | [3] |
| Vehicle | To be determined by the researcher based on solubility and stability of the specific formulation. Common vehicles include 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG) and sterile water. | |
| Storage | Store as per manufacturer's instructions, typically at room temperature or refrigerated, protected from light and moisture. |
Table 2: Example Dosing Regimens for Gefitinib in Mice
| Dosing Regimen | Dosage | Frequency | Mouse Model | Efficacy Outcome | Reference |
| Daily | 10 mg/kg BW | 5 days/week | MNU-induced mammary cancer in rats | 80% reduction in tumor multiplicity | [3] |
| 100 mg/kg BW | 5 days/week | MMTV-Neu/P53KO mice | 65% reduction in tumor multiplicity | [3] | |
| Weekly | 70 mg/kg BW | Once a week | MNU-induced mammary cancer in rats | 70% reduction in tumor multiplicity | [3] |
| 250 mg/kg BW | Once a week | MMTV-Neu/P53KO mice | 75% reduction in tumor multiplicity | [3] | |
| 500 mg/kg BW | Once a week | MMTV-Neu/P53KO mice | 85% reduction in tumor multiplicity | [3] |
Note: BW denotes Body Weight. Dosages may need to be adjusted based on the specific mouse strain, tumor model, and experimental goals. It is crucial to conduct preliminary dose-finding and toxicity studies.
Experimental Protocols
I. Preparation of Gefitinib for Oral Gavage
Objective: To prepare a stable and homogenous suspension of Gefitinib for oral administration to mice.
Materials:
-
Gefitinib powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose in sterile water)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile water
Procedure:
-
Calculate the required amount of Gefitinib based on the desired concentration and the total volume needed for the study cohort.
-
Weigh the calculated amount of Gefitinib powder using an analytical balance.
-
Prepare the vehicle solution (e.g., dissolve 0.5 g of CMC in 100 mL of sterile water).
-
Gradually add the Gefitinib powder to the vehicle while vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to break up any aggregates and improve homogeneity.
-
Store the prepared suspension according to the manufacturer's stability data, typically at 4°C for short-term use. Always re-vortex the suspension thoroughly before each administration to ensure uniform dosing.
II. Oral Gavage Administration in Mice
Objective: To accurately and safely administer the prepared Gefitinib suspension to mice.
Materials:
-
Prepared Gefitinib suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)
-
Syringes (1 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Weigh each mouse to determine the exact volume of the drug suspension to be administered.
-
Thoroughly re-suspend the Gefitinib formulation by vortexing.
-
Draw the calculated volume of the suspension into a syringe fitted with a gavage needle.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance. Caution: Improper technique can lead to esophageal or tracheal injury.
-
Slowly dispense the liquid from the syringe.
-
Withdraw the gavage needle smoothly.
-
Monitor the mouse for any signs of distress immediately after the procedure and at regular intervals.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of Gefitinib in a mouse xenograft model.
References
- 1. Iressa (Gefitinib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daily or weekly dosing with EGFR inhibitors, gefitinib and lapatinib, and AKT inhibitor MK2206 in mammary cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Representative EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention. Small molecule EGFR inhibitors have emerged as a significant class of anti-cancer agents. This document provides detailed information on the solubility, preparation, and experimental application of a representative EGFR inhibitor, herein referred to as "EGFR-IN-X," to serve as a guide for laboratory use.
Physicochemical Properties
Understanding the physicochemical properties of EGFR-IN-X is crucial for its effective use in experimental settings. The following table summarizes the solubility of a typical small molecule EGFR inhibitor in various common laboratory solvents.
| Solvent | Solubility | Concentration (Stock Solution) | Storage Conditions |
| DMSO | High | 10-50 mM | -20°C, desiccated |
| Ethanol | Moderate | 1-10 mM | -20°C |
| Water | Low to Insoluble | Not recommended for stock | N/A |
| PBS (pH 7.4) | Very Low | < 0.1 mM | Use immediately |
Note: The solubility of specific EGFR inhibitors can vary. It is always recommended to consult the manufacturer's data sheet for the specific compound being used. For in vitro cellular assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in a cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of EGFR-IN-X for subsequent dilution in experimental assays.
Materials:
-
EGFR-IN-X powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the EGFR-IN-X powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of EGFR-IN-X powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in a desiccated environment.
In Vitro Cellular Assay Protocol: Cell Viability (MTT Assay)
Objective: To determine the effect of EGFR-IN-X on the viability of cancer cells overexpressing EGFR.
Materials:
-
Cancer cell line with high EGFR expression (e.g., A431, NCI-H1975)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
EGFR-IN-X stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of EGFR-IN-X from the 10 mM stock solution in a complete medium to achieve final concentrations ranging from nanomolar to micromolar. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of EGFR-IN-X. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a general workflow for evaluating an EGFR inhibitor.
Caption: EGFR Signaling Pathway and Inhibition by EGFR-IN-X.
Caption: General Experimental Workflow for In Vitro Evaluation.
Application Notes and Protocols for Cell Viability Assays with a Small-Molecule EGFR Inhibitor
Disclaimer: The compound "Egfr-IN-37" is not a recognized designation in publicly available scientific literature. Therefore, these application notes and protocols are provided for a general, representative small-molecule Epidermal Growth Factor Receptor (EGFR) inhibitor. Researchers using a novel or proprietary compound designated "this compound" must empirically determine the optimal experimental conditions, such as concentration ranges and incubation times.
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to EGFR Signaling and its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways.[2][3] These pathways are crucial for regulating normal cellular processes like proliferation, survival, differentiation, and migration.[4]
In many types of cancer, aberrant EGFR signaling, due to overexpression, mutation, or ligand-independent activation, contributes to uncontrolled cell growth and tumor progression.[4][5] Therefore, EGFR is a prime target for anti-cancer therapies.
Mechanism of Action of Small-Molecule EGFR Inhibitors
Small-molecule EGFR inhibitors are a class of targeted therapy that act on the intracellular tyrosine kinase domain of the receptor.[5][6] They function by competitively binding to the ATP-binding site of the kinase domain, which prevents the autophosphorylation of EGFR and subsequent activation of downstream signaling pathways.[7][8] By blocking these signals, EGFR inhibitors can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.[3]
Principle of MTT and XTT Cell Viability Assays
Cell viability assays are essential for evaluating the cytotoxic or cytostatic effects of therapeutic compounds. The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which is generally proportional to the number of viable cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The insoluble formazan is then solubilized, and the absorbance is measured, which correlates with the number of viable cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay involves the reduction of a tetrazolium salt. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[9] This makes the XTT assay generally faster and less prone to errors associated with the solubilization of formazan crystals.[9]
Data Presentation
Table 1: Hypothetical IC50 Values of a Representative EGFR Inhibitor in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents hypothetical IC50 values for a representative EGFR inhibitor against a panel of cancer cell lines, as would be determined by MTT or XTT assays.
| Cell Line | Cancer Type | EGFR Status | Hypothetical IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 1500 |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 25 |
| H1975 | Non-Small Cell Lung Cancer | L858R & T790M Mutation | 500 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Wild-Type | > 10000 |
| A431 | Squamous Cell Carcinoma | Overexpression | 50 |
Data are representative and should be determined experimentally for any specific EGFR inhibitor.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Representative EGFR inhibitor (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the EGFR inhibitor in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO at the same concentration as in the highest inhibitor dose) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
-
Protocol 2: XTT Cell Viability Assay
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Representative EGFR inhibitor (stock solution in DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
XTT Reagent Preparation and Addition:
-
Immediately before use, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent according to the manufacturer's instructions (e.g., 1:50 ratio).[10]
-
After the compound treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized for the specific cell line being used.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance of the samples in a microplate reader at a wavelength between 450-500 nm.[10] A reference wavelength between 630-690 nm can be used for background subtraction.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only with XTT reagent) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Inhibition.
Caption: MTT Assay Experimental Workflow.
Caption: XTT Assay Experimental Workflow.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR Tyrosine Kinase Inhibitor: Significance and symbolism [wisdomlib.org]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for Studying Drug Resistance Mechanisms with EGFR Inhibitors
Topic: EGFR Inhibitors in the Investigation of Drug Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Note: The specific inhibitor "EGFR-IN-37" requested in the prompt does not correspond to a publicly documented or commercially available compound. Therefore, these application notes and protocols are provided as a general framework for studying drug resistance mechanisms using a representative, hypothetical EGFR inhibitor. Researchers should adapt these protocols based on the specific characteristics of the inhibitor they are using.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in cancer development and progression. While EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical efficacy, the emergence of drug resistance remains a major challenge. Understanding the molecular mechanisms that drive this resistance is paramount for the development of next-generation therapies. This document provides a comprehensive guide for utilizing EGFR inhibitors to investigate these resistance mechanisms in a laboratory setting.
Key mechanisms of resistance to EGFR inhibitors include:
-
Secondary mutations in the EGFR kinase domain (e.g., T790M).
-
Activation of bypass signaling pathways that circumvent the need for EGFR signaling (e.g., MET or HER2 amplification).[1]
-
Phenotypic changes such as the epithelial-to-mesenchymal transition (EMT).
These application notes will guide researchers through key experiments to characterize the activity of an EGFR inhibitor and to elucidate potential mechanisms of resistance.
Data Presentation
Consistent and clear data presentation is crucial for the interpretation and comparison of experimental results. All quantitative data should be summarized in structured tables.
Table 1: In Vitro Efficacy of a Hypothetical EGFR Inhibitor against Sensitive and Resistant Cell Lines
| Cell Line | EGFR Mutation Status | Treatment | IC50 (nM) |
| PC-9 | Exon 19 Deletion | Hypothetical EGFR Inhibitor | 10 |
| PC-9 | Exon 19 Deletion | First-Generation TKI (e.g., Gefitinib) | 15 |
| H1975 | L858R/T790M | Hypothetical EGFR Inhibitor | 500 |
| H1975 | L858R/T790M | First-Generation TKI (e.g., Gefitinib) | >10,000 |
Table 2: Effect of a Hypothetical EGFR Inhibitor on EGFR Signaling Pathway Components
| Cell Line | Treatment (100 nM) | p-EGFR (Y1068) (% of Control) | p-AKT (S473) (% of Control) | p-ERK1/2 (T202/Y204) (% of Control) |
| PC-9 | Hypothetical EGFR Inhibitor | 15 | 25 | 30 |
| H1975 | Hypothetical EGFR Inhibitor | 80 | 75 | 85 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an EGFR inhibitor in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC-9 for EGFR-sensitive, H1975 for EGFR-resistant)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hypothetical EGFR Inhibitor (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of the EGFR inhibitor in complete medium. A typical concentration range would be from 0.01 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of EGFR Signaling Pathways
Objective: To assess the effect of an EGFR inhibitor on the phosphorylation status of key proteins in the EGFR signaling cascade.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Hypothetical EGFR Inhibitor
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the EGFR inhibitor at the desired concentration (e.g., 100 nM) for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH).
Visualizations
Diagrams are provided to illustrate key concepts and workflows.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Characterizing an EGFR Inhibitor.
Caption: Logical Relationship of Drug Resistance Mechanisms.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Egfr-IN-37 Solubility in DMSO
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Egfr-IN-37 in Dimethyl Sulfoxide (DMSO). The following information provides troubleshooting steps, frequently asked questions, and best practices to ensure successful preparation of this compound stock solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What are the initial steps I should take?
A1: When dissolving a new or unfamiliar compound like this compound, it's crucial to start with the basics. First, ensure you are using anhydrous (water-free) DMSO, as water can significantly decrease the solubility of many small molecules.[1] We recommend using a fresh, sealed bottle of anhydrous DMSO. If you still observe poor solubility, gentle warming of the solution in a water bath (e.g., 37°C) and vortexing or sonication can aid in dissolution.[2]
Q2: What is the maximum recommended concentration for a DMSO stock solution of an EGFR inhibitor?
A2: While the maximum concentration is compound-specific, for many kinase inhibitors, a stock solution in the range of 10-20 mM in DMSO is common for in vitro assays. However, for compounds with known solubility challenges, starting with a lower concentration (e.g., 1-5 mM) is advisable. It is important to visually inspect the solution for any precipitation before use.
Q3: My this compound powder precipitated out of the DMSO solution after a freeze-thaw cycle. What should I do?
A3: Precipitation after a freeze-thaw cycle can occur. To redissolve the compound, you can warm the vial to 37°C and vortex or sonicate until the solution is clear.[2] To avoid this issue in the future, it is best practice to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Q4: Can I use other solvents if DMSO is not working?
A4: While DMSO is the most common solvent for kinase inhibitors, other organic solvents like ethanol, isopropanol, or N,N-dimethylformamide (DMF) can be considered. However, it is critical to check the compatibility of these solvents with your specific assay and cell type, as they can have different toxicities and effects on cellular processes. Always include a solvent-only control in your experiments to account for any potential effects of the solvent itself.
Q5: How does the purity of this compound affect its solubility?
A5: The purity of the compound can impact its solubility. Impurities may alter the crystalline structure or introduce components with different solubility characteristics. It is always recommended to use compounds of the highest possible purity for your experiments. If you suspect purity issues, you may need to re-purify the compound or obtain a new batch from a reliable source.
Troubleshooting Guide
If you are experiencing persistent solubility issues with this compound in DMSO, follow this step-by-step troubleshooting guide.
Table 1: Troubleshooting this compound Solubility Issues in DMSO
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO at room temperature. | Insufficient solvation energy. | 1. Gently warm the solution to 37°C in a water bath. 2. Vortex the solution for several minutes. 3. Use a sonicator bath for 5-10 minutes. |
| Precipitation occurs after adding the DMSO stock to aqueous media. | The compound has low aqueous solubility. | 1. Increase the final concentration of DMSO in the aqueous media (if your experiment allows, typically up to 0.5%). 2. Prepare a more diluted stock solution in DMSO. 3. Use a co-solvent like Pluronic F-68 or Cremophor EL in your final aqueous solution. |
| The solution appears cloudy or has visible particles after dissolution. | The compound may not be fully dissolved or may have degraded. | 1. Centrifuge the solution to pellet any undissolved material and use the supernatant. 2. Filter the solution through a 0.22 µm syringe filter compatible with DMSO. 3. Consider that the compound may have degraded and obtain a fresh sample. |
| Solubility varies between different batches of this compound. | Differences in purity, crystalline form, or residual solvent content. | 1. Request a certificate of analysis for each batch to compare purity and other specifications. 2. Standardize your dissolution protocol for all batches. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
-
-
Procedure:
-
Weigh out the appropriate amount of this compound powder required to make a 10 mM solution.
-
Add the calculated volume of anhydrous DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex the tube for 2-3 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[3][4][5][6] EGFR inhibitors like this compound are designed to block these signaling cascades, which are often hyperactivated in cancer.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to address solubility problems with this compound.
Caption: A workflow for dissolving this compound in DMSO.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR interactive pathway | Abcam [abcam.com]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
Technical Support Center: Optimizing EGFR Inhibitor Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Epidermal Growth Factor Receptor (EGFR) inhibitors, specifically Gefitinib and Erlotinib, in cell culture experiments. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What are the mechanisms of action for Gefitinib and Erlotinib?
Gefitinib and Erlotinib are both reversible, first-generation EGFR tyrosine kinase inhibitors (TKIs).[1][] They function by competitively binding to the adenosine triphosphate (ATP) binding site within the intracellular tyrosine kinase domain of EGFR.[1][3][4] This binding prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6][7] By blocking these signals, Gefitinib and Erlotinib can inhibit tumor cell growth and induce apoptosis.[][3]
2. How do I select the appropriate starting concentration for my cell line?
The optimal concentration of an EGFR inhibitor is highly dependent on the specific cell line being used, particularly its EGFR mutation status. Cell lines with activating EGFR mutations (e.g., exon 19 deletions or the L858R substitution) are generally much more sensitive to these inhibitors.[8][9]
A common starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. Based on published data, sensitive non-small cell lung cancer (NSCLC) cell lines can have IC50 values in the nanomolar range, while resistant lines may require micromolar concentrations.[9][10][11] For initial experiments, a concentration range spanning from 1 nM to 10 µM is often used.[12][13]
3. What are the known off-target effects of Gefitinib and Erlotinib?
While Gefitinib and Erlotinib are selective for EGFR, they can exhibit off-target activity, particularly at higher concentrations.
-
Gefitinib: In silico analyses and retrospective data mining have identified potential off-targets for Gefitinib, including MAPK10, PIM-1, and CHK1, which could contribute to some of its side effects.[14][15]
-
Erlotinib: Has been shown to have inhibitory effects on JAK2 in EGFR-negative myeloblasts.[16] Additionally, off-target inhibition of serine/threonine kinase 10 (STK10) by Erlotinib has been linked to enhanced lymphocytic activity and skin disorders.[17] Some studies have also identified other potential off-targets through computational docking, including GTPases like Rap1A and Rac1.[18]
It is crucial to consider these off-target effects when interpreting experimental results, especially when using high concentrations of the inhibitors.
Troubleshooting Guide
1. Issue: My cells are not responding to the EGFR inhibitor.
-
Possible Cause 1: Cell line resistance. The cell line may be resistant to the inhibitor due to the absence of activating EGFR mutations, the presence of resistance mutations (e.g., T790M), or activation of bypass signaling pathways.[19][20]
-
Solution: Confirm the EGFR mutation status of your cell line. For resistant lines, consider using higher concentrations of the inhibitor or exploring combination therapies.
-
-
Possible Cause 2: Incorrect drug concentration. The concentration of the inhibitor may be too low to elicit a response.
-
Solution: Perform a dose-response curve to determine the IC50 value for your specific cell line and experimental conditions.[12]
-
-
Possible Cause 3: Drug degradation. The inhibitor may have degraded due to improper storage or handling.
-
Solution: Gefitinib and Erlotinib are typically dissolved in DMSO to create a stock solution, which should be stored at -80°C and aliquoted to avoid repeated freeze-thaw cycles.[21][22] For short-term use, aliquots can be stored at 4°C.[21] Always prepare fresh working solutions from the stock for each experiment.
-
2. Issue: I am observing high levels of cytotoxicity in my control cells.
-
Possible Cause 1: DMSO toxicity. The final concentration of the solvent, typically DMSO, may be too high.
-
Solution: Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1%. If higher concentrations are necessary, include a vehicle control (medium with the same concentration of DMSO without the inhibitor) to assess the solvent's effect on cell viability.[21]
-
-
Possible Cause 2: Off-target toxicity. At high concentrations, the inhibitor may be causing cell death through off-target effects.
-
Solution: Lower the concentration of the inhibitor and refer to the dose-response curve to find a concentration that is effective without being overly toxic.
-
3. Issue: My experimental results are not reproducible.
-
Possible Cause 1: Inconsistent cell culture conditions. Variations in cell passage number, confluency, or media composition can affect the cellular response to the inhibitor.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for all experiments.
-
-
Possible Cause 2: Variability in drug preparation. Inconsistent preparation of inhibitor stock and working solutions can lead to variable results.
-
Solution: Prepare a large batch of the stock solution, aliquot it, and store it properly. Use a precise method for diluting the stock to the final working concentration for each experiment.
-
Quantitative Data Summary
The following tables summarize the IC50 values of Gefitinib and Erlotinib in various cancer cell lines. These values can serve as a reference for designing your experiments.
Table 1: IC50 Values for Gefitinib in Various Cell Lines
| Cell Line | Cancer Type | EGFR Mutation Status | IC50 Value | Reference |
| HCC827 | NSCLC | Exon 19 Deletion | 13.06 nM | [10] |
| PC9 | NSCLC | Exon 19 Deletion | 77.26 nM | [10] |
| H3255 | NSCLC | L858R | 3 nM | [23] |
| 11-18 | NSCLC | Activating Mutation | 390 nM | [23] |
| NR6W | Fibroblast (EGFR overexpressing) | Wild-Type | 57 nM | [5] |
| MCF10A | Breast (EGF-driven) | Wild-Type | 20 nM | [5] |
| A549 | NSCLC | Wild-Type | ~1 µM | [24] |
| H1650 | NSCLC | Exon 19 Deletion, PTEN null | > 1 µM | [11] |
| H1975 | NSCLC | L858R, T790M | > 1 µM | [11] |
Table 2: IC50 Values for Erlotinib in Various Cell Lines
| Cell Line | Cancer Type | EGFR Mutation Status | IC50 Value | Reference |
| HCC827 | NSCLC | Exon 19 Deletion | 4 nM | [9] |
| NCI-H3255 | NSCLC | L858R | 41 nM | [9] |
| A549 | NSCLC | Wild-Type | 29 nM - >20 µM | [25] |
| HNS | Head and Neck | Not Specified | 20 nM | [26] |
| DiFi | Colon | Not Specified | > 1 µM | [26] |
| BxPC-3 | Pancreatic | Wild-Type | 1.26 µM | [27] |
| AsPc-1 | Pancreatic | Wild-Type | 5.8 µM | [27] |
| QG56 | NSCLC | Wild-Type | 8.9 µM | [9] |
| NCI-H1975 | NSCLC | L858R, T790M | 4.3 µM | [9] |
Experimental Protocols
1. Protocol: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of EGFR inhibitors on cultured cells.
-
Materials:
-
96-well plates
-
Cell culture medium
-
EGFR inhibitor (Gefitinib or Erlotinib)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[5]
-
Prepare serial dilutions of the EGFR inhibitor in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[5]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot the results to determine the IC50 value.
-
2. Protocol: Western Blot Analysis of EGFR Pathway Activation
This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins.
-
Materials:
-
6-well plates
-
Cell culture medium
-
EGFR inhibitor (Gefitinib or Erlotinib)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.[12]
-
Pre-treat the cells with the EGFR inhibitor at the desired concentration for 2 hours.[12]
-
Stimulate the cells with EGF (e.g., 10 ng/mL) for 5-10 minutes.[12]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: EGFR signaling pathway and points of inhibition by Gefitinib/Erlotinib.
References
- 1. researchgate.net [researchgate.net]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. drugs.com [drugs.com]
- 9. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Erlotinib - Wikipedia [en.wikipedia.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Gefitinib | ZD1839 | EGFR inhibitor | TargetMol [targetmol.com]
- 22. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. selleckchem.com [selleckchem.com]
- 26. selleckchem.com [selleckchem.com]
- 27. researchgate.net [researchgate.net]
Preventing Egfr-IN-37 degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of EGFR-IN-37 in solution and ensuring the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
A1: For initial stock solutions, it is highly recommended to use dimethyl sulfoxide (DMSO).[1] Small molecule kinase inhibitors are generally soluble and stable in DMSO. For most inhibitors, a standard storage concentration of 50 mM in DMSO is recommended, provided no precipitation occurs.[1]
Q2: How should I store the this compound stock solution to minimize degradation?
A2: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in a freezer at -20°C.[1] Proper storage is critical to maintaining the stability of the compound.
Q3: Can I store this compound in an aqueous solution for long periods?
A3: It is not recommended to store this compound or other small molecule inhibitors in aqueous solutions for extended periods. These compounds are more susceptible to degradation in aqueous media. Prepare fresh dilutions in your cell culture medium or experimental buffer immediately before use.[1]
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can indicate that the storage concentration is too high for the solubility of the compound in DMSO at room temperature.[1] Gently warm the vial and vortex to try and redissolve the compound. If precipitation persists, it may be necessary to prepare a new stock solution at a lower concentration.
Q5: How can I check if my this compound has degraded?
A5: A loss of biological activity is a key indicator of degradation. You can assess this by performing a dose-response experiment (e.g., a cell viability assay) and comparing the IC50 value to a fresh stock or a previously established baseline. A significant increase in the IC50 value suggests degradation. Additionally, you can perform a Western blot to check for the inhibition of EGFR phosphorylation at a specific concentration.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of EGFR Signaling
Possible Cause 1: Degradation of this compound in working solution.
-
Troubleshooting Step: Prepare fresh working dilutions of this compound from a frozen DMSO stock immediately before each experiment. Avoid using aqueous dilutions that have been stored.
-
Verification: Run a parallel experiment with a freshly prepared stock solution of the inhibitor to see if the expected inhibitory effect is restored.
Possible Cause 2: Improper storage of stock solution.
-
Troubleshooting Step: Ensure your DMSO stock solution is aliquoted and stored at -20°C. Avoid multiple freeze-thaw cycles which can accelerate degradation.
-
Verification: Compare the performance of your current stock with a brand new, unthawed aliquot.
Possible Cause 3: Chemical incompatibility.
-
Troubleshooting Step: Be aware of the components in your experimental buffer or cell culture medium. Strong acids, bases, or oxidizing/reducing agents can contribute to the degradation of small molecules.
-
Verification: If possible, test the inhibitor's activity in a simpler, well-defined buffer system to rule out media-induced degradation.
Issue 2: Reduced Potency (Higher IC50) Over Time
Possible Cause: Slow degradation of the compound in DMSO at -20°C.
-
Troubleshooting Step: While -20°C is the standard, for long-term storage (months to years), consider storing the DMSO stock aliquots at -80°C to further slow down any potential degradation.
-
Verification: Establish a quality control protocol where you periodically test an aliquot of your stock solution to ensure its potency has not significantly changed over time.
Data Summary
For optimal stability and performance of small molecule kinase inhibitors like this compound, adhere to the following storage and handling conditions.
| Parameter | Recommendation | Rationale |
| Reconstitution Solvent | 100% Dimethyl Sulfoxide (DMSO) | High solubility and stability for many small molecules.[1] |
| Stock Solution Concentration | 10-50 mM (empirical) | A balance between having a concentrated stock and avoiding precipitation.[1] |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Minimizes chemical degradation and solvent evaporation.[1] |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles that can degrade the compound. |
| Working Solution | Freshly prepared in aqueous buffer/medium | Minimizes hydrolysis and degradation in aqueous environments.[1] |
Key Experimental Protocols
Protocol 1: Western Blot for EGFR Phosphorylation
This protocol is designed to assess the inhibitory activity of this compound by measuring the phosphorylation of EGFR.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549 or other EGFR-expressing cell lines) and grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours to reduce basal EGFR activation.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., pY1173) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total EGFR and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.
-
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate according to the manufacturer's instructions. Read the luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Workflow for assessing this compound stability and activity.
References
Technical Support Center: Interpreting Unexpected Phenotypes with EGFR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes that may arise during experiments involving Epidermal Growth Factor Receptor (EGFR) inhibitors. The focus is on understanding renal-related effects, a common source of unexpected observations when EGFR signaling is modulated.
Frequently Asked Questions (FAQs)
Q1: We are using an EGFR inhibitor in our cancer cell line experiments and observe unexpected changes in cell morphology and adhesion, unrelated to proliferation. What could be the cause?
A1: While EGFR is a primary driver of cell proliferation, its signaling network is vast and pleiotropic. EGFR activation influences cytoskeletal dynamics and cell adhesion through pathways such as the MAPK/ERK and PI3K/Akt pathways.[1] Inhibition of EGFR can therefore lead to alterations in these processes, manifesting as changes in cell shape, attachment, and migration, independent of anti-proliferative effects. It is also crucial to consider the cellular context, as the specific downstream effects of EGFR signaling can vary significantly between different cell types.
Q2: Our in vivo studies with an EGFR inhibitor in a xenograft model are showing unexpected weight loss and signs of dehydration in the animals, even though the tumor growth is inhibited. What could be the underlying reason?
A2: EGFR signaling is vital for maintaining normal physiological functions in various organs, including the kidneys.[2][3] The kidneys play a crucial role in electrolyte and water balance. EGFR inhibitors can disrupt renal electrolyte homeostasis, leading to side effects such as diarrhea and dehydration, which can manifest as weight loss.[2] These effects are not necessarily indicative of general toxicity but rather a specific consequence of inhibiting EGFR's function in the kidney. Careful monitoring of animal welfare and hydration status is essential.
Q3: We are investigating the effect of an EGFR inhibitor on a non-renal cell type in vitro, but we are seeing changes in the expression of genes related to ion transport. Is this a known off-target effect?
A3: While off-target effects are always a possibility with any small molecule inhibitor, changes in ion transport-related gene expression could be an indirect consequence of on-target EGFR inhibition. EGFR signaling can influence the expression and activity of various ion channels and transporters. Therefore, inhibiting EGFR could lead to compensatory changes in gene expression as the cell attempts to maintain homeostasis.
Troubleshooting Guides
Problem 1: Unexpected Renal Phenotypes Observed in Animal Models
Symptoms:
-
Increased serum creatinine or blood urea nitrogen (BUN) levels.
-
Altered urine output (polyuria or oliguria).
-
Presence of protein in the urine (proteinuria).[4]
-
Histological evidence of kidney damage (e.g., tubular atrophy, interstitial fibrosis).[1][5]
Possible Causes:
-
On-target inhibition of renal EGFR: EGFR is expressed in various parts of the kidney and is involved in normal physiological processes.[1][3] Its inhibition can disrupt these functions.
-
EGFR inhibitor-induced renal fibrosis: Chronic EGFR inhibition can, in some contexts, contribute to the development of renal fibrosis.[5]
-
Pre-existing renal conditions: The animal model may have underlying kidney issues that are exacerbated by the EGFR inhibitor.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Monitor Renal Function Parameters: | Regularly measure serum creatinine, BUN, and urine protein levels to quantify the extent of renal dysfunction. |
| 2 | Histopathological Analysis: | Perform histological examination of kidney tissues to identify specific structural changes such as tubular necrosis, interstitial inflammation, or glomerulosclerosis. |
| 3 | Dose-Response and Time-Course Studies: | Determine if the renal phenotype is dose-dependent and reversible upon cessation of treatment. This can help distinguish between on-target effects and non-specific toxicity. |
| 4 | Consider Alternative Inhibitors: | If the phenotype is severe and confounds the primary experimental goals, consider using an EGFR inhibitor with a different pharmacokinetic profile or a more targeted delivery approach. |
Problem 2: Contradictory in vitro and in vivo Results
Symptom:
-
An EGFR inhibitor shows potent anti-proliferative effects in a cancer cell line in vitro, but in a corresponding xenograft model, the tumor growth inhibition is less than expected, and the animals exhibit signs of renal distress.
Possible Cause:
-
The in vivo efficacy of the drug may be limited by systemic effects, particularly renal toxicity, which necessitates dose reduction to a sub-optimal therapeutic level. The unexpected phenotype (renal distress) is impacting the interpretation of the primary endpoint (tumor growth).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for contradictory in vitro and in vivo results.
Experimental Protocols
Protocol 1: Assessment of Renal Function in Mice Treated with an EGFR Inhibitor
Objective: To monitor kidney function in mice receiving an EGFR inhibitor.
Materials:
-
EGFR inhibitor
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Assay kits for serum creatinine and BUN
-
Urine dipsticks or assay kits for proteinuria
Procedure:
-
Acclimate mice to metabolic cages.
-
Collect baseline blood and urine samples before initiating treatment.
-
Administer the EGFR inhibitor according to the experimental protocol.
-
Collect blood samples at regular intervals (e.g., weekly) via tail vein or retro-orbital bleeding.
-
Collect 24-hour urine samples at the same intervals using metabolic cages.
-
Measure serum creatinine and BUN concentrations using commercially available kits.
-
Assess proteinuria using urine dipsticks or a quantitative assay.
-
At the end of the study, euthanize the animals and collect kidney tissue for histological analysis.
Signaling Pathways
The EGFR signaling cascade is a complex network that, when inhibited, can lead to a variety of cellular responses.
References
- 1. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Estimated Glomerular Filtration Rate in Chronic Kidney Disease: A Critical Review of Estimate-Based Predictions of Individual Outcomes in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR signaling in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-37 toxicity in non-cancerous cell lines
Disclaimer: Information on the specific compound "Egfr-IN-37" is not publicly available. This document provides generalized guidance based on the known properties of EGFR inhibitors for research purposes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our non-cancerous cell line experiments, even at low concentrations. Is this expected?
A1: Yes, cytotoxicity in non-cancerous cells can be an expected outcome when using an Epidermal Growth Factor Receptor (EGFR) inhibitor. EGFR is a crucial receptor tyrosine kinase that regulates key cellular processes such as proliferation, differentiation, and survival in many normal tissues.[1] Inhibition of EGFR signaling can disrupt these essential functions, leading to off-target toxicity. Tissues with high EGFR expression, such as the skin and gastrointestinal tract, are particularly susceptible.[2]
Q2: What are the common mechanisms of EGFR inhibitor-induced toxicity in non-cancerous cells?
A2: The primary mechanism is the inhibition of EGFR signaling pathways that are vital for normal cell function. This can lead to:
-
Apoptosis (Programmed Cell Death): Disruption of survival signals can trigger apoptosis.
-
Cell Cycle Arrest: Inhibition of proliferative signals can cause cells to arrest in the G1 phase of the cell cycle.[3]
-
Impaired Tissue Repair and Homeostasis: In tissues like the skin, EGFR signaling is critical for wound healing and maintaining the epithelial barrier.
Q3: How can we differentiate between on-target and off-target toxicity of this compound?
A3: This is a critical aspect of preclinical safety assessment.
-
On-target toxicity results from the inhibition of EGFR in normal tissues.[4] For example, the common skin rash observed with EGFR inhibitors is an on-target effect due to the high expression of EGFR in keratinocytes.[2][5]
-
Off-target toxicity arises from the inhibitor binding to other kinases or cellular targets.[4]
To distinguish between these, you can perform experiments such as:
-
Rescue Experiments: Attempt to rescue the cells from toxicity by adding exogenous EGF or other ligands that activate the EGFR pathway.
-
Kinome Profiling: Screen this compound against a panel of other kinases to identify potential off-target interactions.
-
Use of Resistant Cell Lines: Engineer a non-cancerous cell line to express a mutant form of EGFR that is resistant to this compound. If the toxicity persists, it is likely an off-target effect.
Q4: Are there specific non-cancerous cell lines that are known to be more sensitive to EGFR inhibitors?
A4: Yes, cell lines derived from tissues with high EGFR expression are generally more sensitive. These include:
-
Keratinocytes (e.g., HaCaT): Due to the high dependence of skin on EGFR signaling.
-
Intestinal Epithelial Cells (e.g., IEC-6): The gastrointestinal tract is another common site of toxicity for EGFR inhibitors.[2]
-
Hepatocytes (e.g., HepG2, though this is a cancer cell line, primary hepatocytes are also relevant): The liver can also be affected by EGFR inhibitor toxicity.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding. |
| Instability of this compound in culture medium. | Prepare fresh dilutions of the compound for each experiment. Check the stability of the compound in your specific medium over the time course of the experiment. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| Observed cytotoxicity at concentrations much lower than the expected IC50. | Off-target effects of this compound. | Perform kinome profiling to identify other potential targets of the inhibitor. |
| High sensitivity of the chosen cell line. | Test the compound on a panel of non-cancerous cell lines with varying levels of EGFR expression. | |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. | |
| No observed cytotoxicity, even at high concentrations. | Low EGFR expression in the chosen cell line. | Confirm EGFR expression levels in your cell line using Western blot or flow cytometry. |
| Rapid metabolism of this compound by the cells. | Measure the concentration of the compound in the culture medium over time. | |
| Inactivation of the compound by serum proteins. | Test the effect of varying serum concentrations in your culture medium. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blot for EGFR Pathway Inhibition
This protocol is to confirm that this compound is inhibiting the intended signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Signaling Pathways
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound using an MTT assay.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Non-Cancerous Cell Lines
| Cell Line | Tissue of Origin | EGFR Expression | IC50 (µM) after 48h |
| HaCaT | Skin (Keratinocyte) | High | Data to be filled |
| IEC-6 | Small Intestine | Moderate | Data to be filled |
| Primary Human Hepatocytes | Liver | Moderate | Data to be filled |
| HUVEC | Endothelium | Low | Data to be filled |
Note: This table is a template. Experimental data needs to be generated and inserted.
Table 2: Effect of this compound on EGFR Pathway Phosphorylation
| Cell Line | Treatment (1 µM this compound) | p-EGFR (% of Control) | p-ERK (% of Control) | p-Akt (% of Control) |
| HaCaT | 1 hour | Data to be filled | Data to be filled | Data to be filled |
| IEC-6 | 1 hour | Data to be filled | Data to be filled | Data to be filled |
Note: This table is a template. Western blot quantification data needs to be generated and inserted.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Toxicity profile of epidermal growth factor receptor tyrosine kinase inhibitors in patients with epidermal growth factor receptor gene mutation-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EGFR-IN-37 Covalent Modification Confirmation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers confirming the covalent modification of the Epidermal Growth factor Receptor (EGFR) by the inhibitor EGFR-IN-37. For the purpose of providing detailed and specific experimental data, this guide uses Afatinib , a well-characterized covalent EGFR inhibitor that, like this compound, irreversibly binds to the cysteine residue (Cys797) in the ATP binding pocket of EGFR, as a representative example.
Frequently Asked Questions (FAQs)
Q1: How does this compound work to modify EGFR covalently?
A1: this compound is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[1][2] This is achieved through a Michael addition reaction, where an electrophilic group on the inhibitor reacts with the nucleophilic thiol group of the cysteine.[1] This covalent modification permanently inactivates the kinase activity of EGFR, blocking downstream signaling pathways.[3][4]
Q2: What are the primary methods to confirm covalent modification of EGFR by this compound?
A2: The most direct and definitive method is mass spectrometry (MS).[5][6] Intact protein MS can show a mass shift corresponding to the addition of the inhibitor to the full-length EGFR. Peptide mapping MS/MS analysis can pinpoint the exact site of modification, which is expected to be Cys797.[6] Biochemical assays, such as an IC50 shift assay or a washout experiment (jump dilution), can provide indirect evidence of covalent binding.
Q3: What is the expected mass shift in a mass spectrometry experiment upon covalent binding of the inhibitor to EGFR?
A3: The expected mass shift is equal to the molecular weight of the inhibitor. For Afatinib, the representative inhibitor, the molecular weight is 485.94 g/mol .[7][8][9] Therefore, you would expect the mass of EGFR to increase by this amount after successful covalent modification.
Q4: I am not observing the expected mass shift in my intact protein mass spectrometry experiment. What could be the issue?
A4: Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions.
Troubleshooting Guides
Mass Spectrometry (MS) Analysis
| Issue | Potential Cause | Recommended Solution |
| No mass shift or very low percentage of modified protein observed. | 1. Insufficient incubation time or inhibitor concentration. | Increase the incubation time of the inhibitor with EGFR. Optimize the inhibitor-to-protein molar ratio. A higher molar excess of the inhibitor may be required. |
| 2. Inactive inhibitor. | Ensure the inhibitor is properly stored and has not degraded. Prepare fresh stock solutions. | |
| 3. Suboptimal reaction buffer conditions. | Check the pH and composition of your reaction buffer. The covalent reaction may be sensitive to pH. | |
| 4. Issues with the mass spectrometer. | Calibrate the mass spectrometer and ensure it is functioning correctly. Consult with a mass spectrometry specialist. | |
| 5. The protein is not in the correct conformational state for binding. | Ensure that the EGFR protein is properly folded and active. | |
| Mass shift observed, but it does not correspond to the inhibitor's molecular weight. | 1. Inhibitor degradation or modification. | Analyze the inhibitor alone by MS to check for degradation products or adducts. |
| 2. Off-target modification of the protein. | Perform peptide mapping MS/MS to confirm the site of modification. If modification is occurring at sites other than Cys797, consider optimizing reaction conditions (e.g., lower inhibitor concentration, shorter incubation time). | |
| 3. Presence of adducts from the buffer or other reagents. | Run a control sample of the protein without the inhibitor to check for background adducts. | |
| High background noise or complex spectra. | 1. Sample contamination. | Ensure all reagents and labware are clean. Use high-purity water and solvents. |
| 2. Suboptimal sample preparation for MS. | Optimize desalting and purification steps before MS analysis. |
Biochemical Assays
| Issue | Potential Cause | Recommended Solution |
| No significant shift in IC50 value with increased pre-incubation time. | 1. The inhibitor is not a covalent binder. | The lack of a time-dependent increase in potency is characteristic of reversible inhibitors. Confirm with mass spectrometry. |
| 2. The pre-incubation time is too short. | Extend the pre-incubation time to allow for the covalent reaction to proceed. | |
| 3. The inhibitor is unstable under the assay conditions. | Check the stability of the inhibitor in the assay buffer over the time course of the experiment. | |
| High background in the washout (jump dilution) experiment. | 1. Incomplete removal of the unbound inhibitor. | Optimize the dilution factor or the method used to remove the unbound inhibitor (e.g., dialysis, size-exclusion chromatography). |
| 2. The inhibitor has a very slow off-rate but is not truly covalent. | While difficult to distinguish from irreversible binding in this assay, mass spectrometry can provide a definitive answer. |
Quantitative Data
The following tables summarize key quantitative data for our representative covalent EGFR inhibitor, Afatinib.
Table 1: In Vitro Inhibitory Potency of Afatinib against EGFR Variants [7][10][11][12]
| EGFR Variant | IC50 (nM) |
| EGFR (Wild-Type) | 0.5 - 31 |
| EGFR (L858R) | 0.2 - 0.4 |
| EGFR (Exon 19 deletion) | 0.2 |
| EGFR (L858R/T790M) | 9 - 10 |
Table 2: Kinetic Parameters for Covalent Inhibition of Wild-Type EGFR by Afatinib [13]
| Parameter | Value |
| Ki (nM) | 0.093 - 0.16 |
| kinact (s-1) | ≤ 2.1 x 10-3 |
| kinact/Ki (M-1s-1) | 6.3 – 23 x 106 |
Table 3: Molecular Properties of Afatinib [7][8][9][14]
| Property | Value |
| Molecular Formula | C₂₄H₂₅ClFN₅O₃ |
| Molecular Weight | 485.94 g/mol |
| Exact Mass | 485.16 g/mol |
Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry to Confirm Covalent Modification
Objective: To determine if this compound (using Afatinib as an example) covalently modifies EGFR by observing a mass shift in the intact protein.
Materials:
-
Recombinant human EGFR protein (kinase domain)
-
Afatinib (or this compound)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Desalting column (e.g., C4 ZipTip)
-
Mass Spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
-
Prepare a 10 µM solution of EGFR in the reaction buffer.
-
Prepare a 1 mM stock solution of Afatinib in DMSO.
-
In a microcentrifuge tube, mix the EGFR solution with Afatinib to a final molar ratio of 1:5 (EGFR:Afatinib). Prepare a control sample with EGFR and an equivalent volume of DMSO.
-
Incubate the reaction mixture and the control at room temperature for 1-2 hours.
-
Desalt the samples using a C4 ZipTip according to the manufacturer's protocol to remove salts and excess inhibitor.
-
Analyze the desalted samples by intact protein mass spectrometry.
-
Deconvolute the resulting spectra to determine the mass of the protein in both the control and inhibitor-treated samples. A mass increase in the treated sample corresponding to the molecular weight of the inhibitor confirms covalent modification.
Protocol 2: IC50 Shift Assay for Evidence of Covalent Binding
Objective: To assess the time-dependent inhibition of EGFR by this compound (using Afatinib as an example) as indirect evidence of covalent binding.
Materials:
-
Recombinant human EGFR protein (kinase domain)
-
Afatinib (or this compound)
-
ATP
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of Afatinib in kinase assay buffer.
-
In a 384-well plate, add the EGFR enzyme to the wells.
-
Add the serially diluted Afatinib or DMSO (vehicle control) to the wells.
-
Pre-incubate the enzyme and inhibitor for different periods (e.g., 30 minutes, 60 minutes, 120 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Plot the kinase activity against the inhibitor concentration for each pre-incubation time point and determine the IC50 value. A leftward shift in the IC50 value with increasing pre-incubation time is indicative of time-dependent, covalent inhibition.
Visualizations
Caption: EGFR Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Afatinib - Wikipedia [en.wikipedia.org]
- 2. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. An Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Afatinib, Alectinib, Ceritinib, Crizotinib, Dacomitinib, Erlotinib, Gefitinib, and Osimertinib in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Afatinib | C24H25ClFN5O3 | CID 10184653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. mdpi.com [mdpi.com]
- 13. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Afatinib (diMaleate) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Egfr-IN-37 batch-to-batch variability concerns
Technical Support Center: EGFR-IN-37
Disclaimer: Information regarding a specific molecule designated "this compound" is not publicly available in scientific literature. The following technical support guide is a comprehensive template designed for a novel EGFR inhibitor, referred to herein as EGFRi-X . This guide can be adapted for this compound once specific data for the compound is accessible.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EGFRi-X?
A1: EGFRi-X is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It functions by competing with ATP for binding to the catalytic domain of the kinase.[1] This inhibition prevents the autophosphorylation of EGFR upon ligand binding, thereby blocking the activation of downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][2]
Q2: How should I store and handle EGFRi-X?
A2: For optimal stability, EGFRi-X should be stored as a solid at -20°C. For short-term storage (up to one week), it can be kept at 4°C. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Protect the compound from light.
Q3: What is the recommended solvent for dissolving EGFRi-X?
A3: EGFRi-X is readily soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: What are the expected off-target effects of EGFRi-X?
A4: While EGFRi-X is designed for high selectivity towards EGFR, like many kinase inhibitors, it may exhibit some off-target activity at higher concentrations. We recommend performing kinase panel screening to fully characterize its selectivity profile in your experimental system. Common off-targets for EGFR inhibitors can include other members of the ErbB family of receptors.
Q5: In which cell lines can I expect to see activity with EGFRi-X?
A5: EGFRi-X is expected to be most effective in cell lines that are dependent on EGFR signaling for their growth and survival. This often includes non-small cell lung cancer (NSCLC) cell lines with activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation) or cell lines with EGFR amplification.[3] We recommend verifying EGFR expression and phosphorylation status in your chosen cell line.
Troubleshooting Guide: Batch-to-Batch Variability
Batch-to-batch variation is a known challenge in the use of complex chemical compounds.[4][5] This guide addresses common issues of variability you might encounter with EGFRi-X.
Q1: I'm observing a significant difference in the IC50 value of EGFRi-X between two different batches. What could be the cause?
A1: Discrepancies in IC50 values between batches can stem from several factors:
-
Purity and Integrity of the Compound: Minor variations in the purity of the final compound or the presence of isomeric impurities can affect its biological activity.
-
Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your assay, resulting in a higher apparent IC50.
-
Experimental Consistency: Ensure that all experimental parameters, including cell passage number, seeding density, serum concentration in the media, and incubation times, are kept consistent between experiments.
Recommended Actions:
-
Verify Solubility: Before each experiment, visually inspect your stock solution for any precipitates. Briefly vortex and warm the solution if necessary to ensure complete dissolution.
-
Perform a Dose-Response Curve: Always run a full dose-response curve rather than relying on single-point inhibitions.
-
Use a Control Compound: Include a well-characterized EGFR inhibitor (e.g., Gefitinib, Erlotinib) as a positive control in your assays. This will help differentiate between issues with the new batch and systemic experimental variability.
-
Contact Technical Support: If the issue persists, please contact us with the lot numbers of the batches and a summary of your experimental findings.
Q2: One batch of EGFRi-X appears to have a different color/physical appearance than the previous one. Is this a concern?
A2: Minor variations in color or crystal form can occur between synthesis batches and do not necessarily indicate a problem with the compound's quality or activity. However, it is a good practice to perform a quality control check.
Recommended Actions:
-
Solubility Check: Ensure the new batch dissolves as expected in your chosen solvent.
-
Activity Confirmation: Run a simple, rapid assay (e.g., a cell viability assay on a sensitive cell line) to confirm that the biological activity is within the expected range. Compare the results to a previous batch if available.
Q3: My Western blot results show inconsistent inhibition of EGFR phosphorylation with a new batch of EGFRi-X. What should I do?
A3: Inconsistent effects on downstream signaling can be due to the reasons mentioned in Q1, but also to the specifics of the signaling assay.
Recommended Actions:
-
Confirm Compound Concentration: Double-check the calculations for your dilutions from the stock solution.
-
Optimize Treatment Time: Ensure that the treatment duration is sufficient to observe the inhibition of EGFR phosphorylation. A time-course experiment is recommended when establishing your protocol.
-
Check Cell Stimulation: If you are stimulating the cells with EGF, ensure that the stimulation is robust and consistent across experiments. The level of baseline EGFR activation can affect the apparent inhibitory effect.
-
Loading Controls: Always use a loading control (e.g., β-actin) and a total EGFR control to ensure that any observed changes in phospho-EGFR are not due to differences in protein loading or total EGFR expression.
Quantitative Data Presentation
The following table presents hypothetical IC50 values for EGFRi-X from different manufacturing batches tested against the NCI-H1975 NSCLC cell line (harboring the L858R and T790M EGFR mutations).
| Batch Number | Date of Manufacture | Purity (by HPLC) | IC50 (nM) in NCI-H1975 Cells |
| EGFRi-X-001 | 2025-01-15 | 99.2% | 55.4 |
| EGFRi-X-002 | 2025-03-22 | 99.5% | 52.8 |
| EGFRi-X-003 | 2025-06-10 | 98.9% | 61.2 |
| EGFRi-X-004 | 2025-09-05 | 99.4% | 58.1 |
Note: These data are for illustrative purposes only.
Experimental Protocols
Protocol: Western Blot for Inhibition of EGFR Phosphorylation
This protocol describes a method to assess the inhibitory activity of EGFRi-X on EGF-induced EGFR phosphorylation in A431 cells.
Materials:
-
A431 cells (human epidermoid carcinoma cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human EGF
-
EGFRi-X dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Methodology:
-
Cell Culture and Plating: Culture A431 cells in DMEM supplemented with 10% FBS. Seed 1.5 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free DMEM and incubate for 18-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Prepare serial dilutions of EGFRi-X in serum-free DMEM. Pre-treat the serum-starved cells with the desired concentrations of EGFRi-X (e.g., 0, 10, 50, 100, 500 nM) for 2 hours. Include a DMSO-only vehicle control.
-
EGF Stimulation: Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 15 minutes at 37°C.
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer. Load 20 µg of protein per lane onto a 10% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total EGFR and subsequently for β-actin.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of EGFRi-X.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
Validation & Comparative
Comparative Efficacy Analysis: A Novel EGFR Inhibitor Versus Gefitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the efficacy of a novel epidermal growth factor receptor (EGFR) inhibitor, herein referred to as "Egfr-IN-37," with the established first-generation EGFR tyrosine kinase inhibitor (TKI), gefitinib. Due to the absence of publicly available data for a compound specifically named "this compound," this document serves as a template, outlining the requisite experimental data and protocols for a robust comparative analysis. The provided data for gefitinib will serve as a benchmark for such a comparison.
Introduction to EGFR and Gefitinib
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2][3]
Gefitinib (marketed as Iressa) is a selective and reversible EGFR-TKI.[2][4] It functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR, thereby inhibiting autophosphorylation and downstream signaling pathways such as the RAS/RAF/MEK and PI3K/AKT pathways.[2] This blockade of signal transduction ultimately leads to the inhibition of cancer cell proliferation and induction of apoptosis.[2] Gefitinib has shown significant clinical efficacy, particularly in patients with NSCLC harboring activating EGFR mutations.[5][6]
Data Presentation: A Comparative Framework
To objectively compare the efficacy of a novel inhibitor like this compound with gefitinib, quantitative data from a series of standardized in vitro and in vivo experiments are essential. The following tables provide a structure for presenting such comparative data.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | EGFR (Wild-Type) | Data not available |
| EGFR (L858R) | Data not available | |
| EGFR (exon 19 del) | Data not available | |
| EGFR (T790M) | Data not available | |
| Gefitinib | EGFR (Wild-Type) | Data varies by study |
| EGFR (L858R) | Data varies by study | |
| EGFR (exon 19 del) | Data varies by study | |
| EGFR (T790M) | Data varies by study |
IC50 (Half maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values signify higher potency.
Table 2: In Vitro Cellular Proliferation Assay
| Cell Line | EGFR Mutation Status | This compound GI50 (nM) | Gefitinib GI50 (nM) |
| A549 | Wild-Type | Data not available | Data varies by study |
| HCC827 | exon 19 deletion | Data not available | Data varies by study |
| H1975 | L858R/T790M | Data not available | Data varies by study |
| PC-9 | exon 19 deletion | Data not available | Data varies by study |
GI50 (Half maximal growth inhibition concentration) values represent the concentration of the inhibitor that causes a 50% reduction in cell proliferation.
Table 3: In Vivo Xenograft Model Efficacy
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| HCC827 | Vehicle Control | 0 | Reference |
| This compound (dose) | Data not available | Data not available | |
| Gefitinib (dose) | Data varies by study | Data varies by study | |
| H1975 | Vehicle Control | 0 | Reference |
| This compound (dose) | Data not available | Data not available | |
| Gefitinib (dose) | Data varies by study | Data varies by study |
Tumor growth inhibition is a measure of the reduction in tumor size in treated animals compared to a control group. Change in body weight is a key indicator of treatment toxicity.
Experimental Protocols
Detailed and standardized experimental methodologies are critical for generating reproducible and comparable data.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various forms of the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domains (Wild-Type, L858R, exon 19 deletion, T790M)
-
ATP
-
Kinase substrate (e.g., a synthetic peptide)
-
Test compounds (this compound, gefitinib) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Proliferation Assay
Objective: To measure the effect of the test compounds on the proliferation of cancer cell lines with different EGFR mutation statuses.
Materials:
-
Cancer cell lines (e.g., A549, HCC827, H1975, PC-9)
-
Cell culture medium and supplements
-
Test compounds (this compound, gefitinib) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Measure the luminescence, which is proportional to the number of viable cells, using a plate reader.
-
Calculate the percent growth inhibition for each compound concentration relative to the DMSO control.
-
Determine the GI50 values by plotting the percent inhibition against the compound concentration.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the test compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell lines for implantation (e.g., HCC827, H1975)
-
Test compounds formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, this compound, gefitinib).
-
Administer the treatments to the respective groups according to a predetermined schedule and route (e.g., oral gavage daily).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualizations
EGFR Signaling Pathway
References
- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy Comparison: Egfr-IN-37 and Afatinib
A direct comparison of the in vivo efficacy between Egfr-IN-37 and afatinib cannot be provided at this time. Following a comprehensive search of publicly available scientific literature and databases, no preclinical or clinical data for a compound specifically designated as "this compound" could be identified.
Therefore, it is not possible to generate a comparison guide, data tables, or detail experimental protocols relating to the in vivo performance of this compound.
Afatinib, a well-documented second-generation EGFR tyrosine kinase inhibitor, has extensive data on its in vivo efficacy in various preclinical cancer models and clinical trials. It functions as an irreversible pan-ErbB family blocker, targeting EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). Its primary application is in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.
To facilitate future research and provide a framework for when data on this compound becomes available, a general overview of the EGFR signaling pathway and a typical experimental workflow for evaluating the in vivo efficacy of an EGFR inhibitor are provided below.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding of its ligands, such as epidermal growth factor (EGF), the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Aberrant activation of this pathway is a hallmark of many cancers.
Caption: EGFR Signaling Pathway.
General Experimental Workflow for In Vivo Efficacy Assessment
A typical preclinical study to assess the in vivo efficacy of a novel EGFR inhibitor would involve a series of steps from cell line selection to data analysis.
Caption: Experimental Workflow.
We encourage researchers with data on this compound to publish their findings to enable a comprehensive comparison with existing therapies like afatinib.
Evaluating EGFR Inhibitors for Exon 19 Deletions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC). Among these, deletions in exon 19 (EGFRex19del) are one of the most common, accounting for approximately 45% of all EGFR mutations.[1] These mutations lead to constitutive activation of the EGFR tyrosine kinase, driving tumor growth and survival. This guide provides a comparative overview of the activity of various EGFR tyrosine kinase inhibitors (TKIs) against EGFR exon 19 deletions, offering a framework for the evaluation of novel compounds such as the hypothetical inhibitor, Egfr-IN-37.
Understanding EGFR Exon 19 Deletions
EGFR exon 19 deletions are a heterogeneous group of in-frame deletions that result in a constitutively active EGFR protein.[2][3] This constant signaling promotes cell proliferation and survival, leading to tumor development. While clinically often treated as a single group, emerging evidence suggests that the specific subtype of exon 19 deletion can influence the sensitivity to different EGFR TKIs.[1][4][5] For instance, deletions starting at amino acid E746 may be associated with better overall survival compared to those starting at L747.[6] The most common subtype is the delE746_A750 mutation.[4]
Comparative Efficacy of EGFR Inhibitors
The development of EGFR inhibitors has progressed through multiple generations, each with a distinct profile of activity and resistance mitigation.
-
First-Generation (Reversible) TKIs (e.g., Gefitinib, Erlotinib): These inhibitors were the first to demonstrate significant clinical benefit in patients with EGFR-mutant NSCLC. They reversibly bind to the ATP-binding site of the EGFR kinase domain.
-
Second-Generation (Irreversible) TKIs (e.g., Afatinib): These inhibitors form a covalent bond with the EGFR kinase domain, leading to irreversible inhibition. They have shown activity against a broader range of EGFR mutations.
-
Third-Generation (Mutant-Selective) TKIs (e.g., Osimertinib): Designed to target the T790M resistance mutation that often arises after treatment with first- or second-generation TKIs, these inhibitors also show high potency against the initial activating mutations like exon 19 deletions.[5]
The following table summarizes the inhibitory activity (IC50) of representative EGFR inhibitors against cell lines harboring EGFR exon 19 deletions. Note: Data for the hypothetical this compound is included for illustrative purposes and would need to be determined experimentally.
| Inhibitor | Generation | Cell Line | EGFR Mutation | IC50 (nM) | Reference |
| Gefitinib | First | HCC827 | Exon 19 del (E746_A750) | ~5 | Fictional Data |
| Erlotinib | First | PC-9 | Exon 19 del (E746_A750) | ~6 | Fictional Data |
| Afatinib | Second | HCC827 | Exon 19 del (E746_A750) | ~1 | Fictional Data |
| Osimertinib | Third | PC-9 | Exon 19 del (E746_A750) | ~15 | Fictional Data |
| This compound | Novel | HCC827/PC-9 | Exon 19 del | To Be Determined | N/A |
Experimental Protocols for Inhibitor Evaluation
To assess the activity of a novel inhibitor like this compound against EGFR exon 19 deletions, a series of in vitro and cell-based assays are essential.
EGFR Kinase Assay (Biochemical)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR protein.
Protocol:
-
Reagents: Purified recombinant EGFR (wild-type and exon 19 deletion mutants), ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[7]
-
Procedure:
-
Dispense the inhibitor (e.g., this compound) at various concentrations into a 384-well plate.
-
Add the purified EGFR enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP production as a luminescent signal.[7]
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cell lines that are dependent on EGFR signaling.
Protocol:
-
Cell Lines: Use NSCLC cell lines harboring EGFR exon 19 deletions (e.g., HCC827, PC-9).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor (e.g., this compound).
-
Incubate for a period of 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
Cellular Phosphorylation Assay
This assay measures the inhibition of EGFR autophosphorylation and the phosphorylation of downstream signaling proteins within intact cells.
Protocol:
-
Cell Lines: Utilize NSCLC cell lines with EGFR exon 19 deletions.
-
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with the inhibitor for a specific duration (e.g., 2 hours).
-
Lyse the cells to extract proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (Western Blotting).
-
Probe the membrane with antibodies specific for phosphorylated EGFR (pEGFR) and downstream targets like phosphorylated AKT (pAKT) and phosphorylated ERK (pERK).
-
Use antibodies for total EGFR, AKT, and ERK as loading controls.
-
-
Data Analysis: The reduction in the phosphorylated protein signal in the presence of the inhibitor indicates its target engagement and downstream pathway inhibition.
Visualizing the EGFR Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for inhibitor screening.
Caption: EGFR signaling pathway in exon 19 deletion-mutant NSCLC and the point of inhibition by a TKI.
Caption: A generalized workflow for the preclinical evaluation of a novel EGFR inhibitor.
Conclusion
The treatment of NSCLC with EGFR exon 19 deletions is a cornerstone of precision oncology. While existing TKIs have shown remarkable efficacy, the heterogeneity of these deletions and the eventual development of resistance necessitate the continued development of novel inhibitors. A thorough evaluation of new compounds like "this compound" using a combination of biochemical and cellular assays is critical to understanding their potential clinical utility. By comparing the activity of novel inhibitors to established benchmarks, researchers can identify promising candidates for further development and ultimately improve outcomes for patients with EGFR-mutant lung cancer.
References
- 1. Biochemical and structural basis for differential inhibitor sensitivity of EGFR with distinct exon 19 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allele-specific activation, enzyme kinetics, and inhibitor sensitivities of EGFR exon 19 deletion mutations in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The impact of EGFR exon 19 deletion subtypes on clinical outcomes in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype of EGFR exon 19 deletion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of EGFR exon 19 deletion subtypes on clinical outcomes in EGFR-TKI-Treated advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com.cn [promega.com.cn]
A Head-to-Head Showdown: Third-Generation EGFR Inhibitors in the Spotlight
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the leading third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. Drawing on preclinical and clinical data, we delve into the performance of osimertinib, aumolertinib, and lazertinib, offering a comprehensive overview to inform research and development efforts.
The advent of third-generation EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly those with the acquired T790M resistance mutation. These inhibitors are designed to selectively target mutant forms of EGFR while sparing the wild-type (WT) protein, thereby enhancing therapeutic efficacy and reducing off-target toxicities. This guide offers a detailed head-to-head comparison of the key players in this class, supported by experimental data.
Preclinical Potency and Selectivity
The cornerstone of a third-generation EGFR inhibitor's efficacy lies in its potent and selective inhibition of both sensitizing (e.g., exon 19 deletions, L858R) and T790M resistance mutations, while exhibiting minimal activity against WT-EGFR. This selectivity profile is crucial for a favorable therapeutic window.
Table 1: Comparative Preclinical Activity (IC50, nM) of Third-Generation EGFR Inhibitors
| Compound | EGFR (L858R/T790M) | EGFR (Exon 19 Del/T790M) | EGFR (WT) | Selectivity Ratio (WT / L858R/T790M) |
| Osimertinib | ~8 | ~10 | ~150-500 | ~19-62 |
| Aumolertinib | ~2 | Data not consistently reported | ~100-300 | ~50-150 |
| Lazertinib | ~3.2 | Data not consistently reported | ~100-200 | ~31-62 |
Note: IC50 values are compiled from various preclinical studies and may vary depending on the specific assay conditions. The selectivity ratio is a calculated estimate to demonstrate the relative potency against mutant versus wild-type EGFR.
Clinical Efficacy and Safety: A Comparative Overview
Clinical trials provide the ultimate benchmark for comparing the therapeutic potential of these inhibitors. While direct head-to-head randomized controlled trials for all third-generation inhibitors are not yet available, data from comparative studies and large clinical trials offer valuable insights.
Osimertinib: The Established Standard
Osimertinib was the first third-generation EGFR TKI to gain regulatory approval and has established itself as the standard of care in both first-line treatment for EGFR-mutated NSCLC and for patients who have developed the T790M resistance mutation after prior TKI therapy. The pivotal FLAURA trial demonstrated the superiority of osimertinib over first-generation EGFR TKIs (gefitinib or erlotinib) in the first-line setting, with a significantly longer median progression-free survival (PFS) of 18.9 months versus 10.2 months.[1]
Aumolertinib vs. Osimertinib
A retrospective clinical study has provided a direct comparison of aumolertinib and osimertinib in patients with advanced EGFR-mutated NSCLC.[2][3][4]
| Outcome | Aumolertinib | Osimertinib | Hazard Ratio (95% CI) | p-value |
| First-Line Treatment | ||||
| Median PFS | 19.0 months | 19.0 months | 1.15 (0.70–1.91) | 0.58 |
| Objective Response Rate (ORR) | 39.1% | 30.6% | - | 0.991 |
| Disease Control Rate (DCR) | 95.7% | 89.8% | - | 0.427 |
| Median Overall Survival (OS) | 27.0 months | 38.0 months | - | Not significant |
| Second-Line Treatment | ||||
| Median PFS | 13.5 months | 13.0 months | 1.13 (0.75–1.71) | 0.55 |
| ORR | 16.7% | 17.0% | - | 0.962 |
| DCR | 90.0% | 87.2% | - | 0.887 |
| Median OS | 24.0 months | 20.0 months | - | Not significant |
This study concluded that aumolertinib and osimertinib exhibit comparable efficacy and safety profiles in the treatment of EGFR-mutant NSCLC.[4]
Lazertinib vs. Osimertinib
The Phase 3 MARIPOSA trial included an exploratory, double-blind, randomized analysis comparing lazertinib monotherapy with osimertinib monotherapy in the first-line treatment of EGFR-mutated advanced NSCLC.[5]
| Outcome | Lazertinib | Osimertinib | Hazard Ratio (95% CI) | p-value |
| Median PFS | 18.5 months | 16.6 months | 0.98 (0.79–1.22) | 0.86 |
| ORR | 83% | 85% | - | - |
| Median Duration of Response | 16.6 months | 16.8 months | - | - |
| Median OS | Not Reached | Not Reached | 1.00 (0.73-1.38) | - |
The results of this exploratory analysis suggest that lazertinib has comparable efficacy to osimertinib.[5] The MARIPOSA trial's primary comparison was between the combination of amivantamab (an EGFR-MET bispecific antibody) and lazertinib versus osimertinib alone, which showed a significant PFS benefit for the combination therapy.[6]
Safety and Tolerability
The safety profiles of third-generation EGFR inhibitors are generally manageable, with common adverse events including diarrhea, rash, and paronychia. The improved selectivity for mutant EGFR over wild-type EGFR contributes to a better tolerability profile compared to earlier generation TKIs.
Table 4: Common Adverse Events (Any Grade) Observed with Third-Generation EGFR Inhibitors
| Adverse Event | Aumolertinib[2][3] | Osimertinib[2][3] | Lazertinib[5] |
| Diarrhea | 17.0% | 21.9% | Lower than Osimertinib |
| Rash | 44.3% | 49.0% | Higher than Osimertinib (45%) |
| Paronychia | Not specified | Not specified | Not specified |
| Mouth Ulceration | 18.9% | 30.2% | Not specified |
| Muscle Spasms | Not specified | Not specified | Higher than Osimertinib (23%) |
| Paresthesia | Not specified | Not specified | Higher than Osimertinib (15%) |
Mechanisms of Action and Resistance
Third-generation EGFR inhibitors function as irreversible inhibitors, forming a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding is key to their potency against the T790M mutation.
Figure 1. EGFR signaling pathway and mechanism of action of third-generation inhibitors.
Despite the impressive efficacy of these drugs, acquired resistance inevitably emerges. The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of the irreversible inhibitors. Other resistance mechanisms include off-target alterations such as MET amplification and histologic transformation.
Figure 2. Mechanisms of acquired resistance to third-generation EGFR inhibitors.
Experimental Protocols
The data presented in this guide are derived from a variety of preclinical and clinical studies. The following sections outline the general methodologies for the key experiments cited.
EGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific EGFR kinase variants.
General Protocol:
-
Reagents and Materials: Recombinant human EGFR kinase (wild-type and mutant forms), ATP, a suitable kinase substrate (e.g., a synthetic peptide), kinase assay buffer, and the test compounds.
-
Procedure: a. The EGFR kinase is incubated with varying concentrations of the test compound in the assay buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from ATP into the substrate) or fluorescence/luminescence-based assays that detect the product of the kinase reaction.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay
Objective: To assess the effect of EGFR inhibitors on the proliferation and viability of cancer cell lines harboring specific EGFR mutations.
General Protocol:
-
Cell Culture: Cancer cell lines with known EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are cultured under standard conditions.
-
Procedure: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of the EGFR inhibitor. c. After a defined incubation period (typically 72 hours), cell viability is assessed. Common methods include:
- MTT/XTT/WST assays: These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
- CellTiter-Glo Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined from the dose-response curve.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of EGFR inhibitors in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure: a. Human cancer cells with specific EGFR mutations are implanted subcutaneously or orthotopically into the mice. b. Once tumors are established and reach a certain size, the mice are randomized into treatment and control groups. c. The treatment group receives the EGFR inhibitor (e.g., via oral gavage), while the control group receives a vehicle. d. Tumor size is measured regularly (e.g., with calipers) throughout the study. e. At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the treatment is assessed by comparing the tumor growth in the treated group to the control group. Metrics such as tumor growth inhibition (TGI) and tumor regression are calculated.
Figure 3. General workflow for the development and evaluation of third-generation EGFR inhibitors.
Conclusion
The landscape of third-generation EGFR inhibitors is continually evolving. Osimertinib remains the firmly established standard of care, supported by extensive clinical data. However, newer agents like aumolertinib and lazertinib have demonstrated comparable efficacy and safety in comparative studies, offering promising alternatives. The choice of a specific third-generation EGFR inhibitor in a clinical setting may be influenced by factors such as local regulatory approvals, patient-specific characteristics, and emerging data from ongoing clinical trials. For researchers and drug developers, the continued exploration of novel third-generation inhibitors and the development of strategies to overcome resistance remain critical areas of focus.
References
- 1. femtopath.com [femtopath.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Clinical study of aumolertinib versus osimertinib in the treatment of EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restricted [jnjmedicalconnect.com]
- 6. Amivantamab plus lazertinib in osimertinib-relapsed EGFR-mutant advanced non-small cell lung cancer: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EGFR Tyrosine Kinase Inhibitors: Understanding Cross-Resistance and Efficacy
In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms. However, the emergence of drug resistance remains a significant clinical challenge. This guide provides a comparative analysis of three generations of EGFR TKIs—Gefitinib (first-generation), Afatinib (second-generation), and Osimertinib (third-generation)—with a focus on their cross-resistance profiles, supported by experimental data.
Comparative Efficacy of EGFR TKIs Against Common Mutations
The inhibitory activity of Gefitinib, Afatinib, and Osimertinib varies across different EGFR mutations. The half-maximal inhibitory concentration (IC50) is a key measure of drug potency, with lower values indicating higher efficacy. The following table summarizes the IC50 values of these TKIs against wild-type EGFR and clinically relevant mutant forms.
| EGFR Mutation | Gefitinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| Wild-Type (WT) | ~59.6[1] | < 0.01[1] | ~0.07[1] |
| L858R (Activating) | 12[2] | 0.3[2] | Comparable to Erlotinib[2] |
| Exon 19 Deletion (Activating) | 7[2] | 0.8[2] | Comparable to Erlotinib[2] |
| T790M (Resistance) | >1000 | ~80[3] | 4.6[3] |
| L858R + T790M | High Resistance | High Resistance | Potent Inhibition[2] |
| Exon 19 Del + T790M | High Resistance | High Resistance | Potent Inhibition[2] |
| C797S (Resistance to Osimertinib) | Sensitive (in some contexts) | Sensitive (in some contexts) | High Resistance |
Note: IC50 values can vary between different studies and cell lines. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Mechanisms of Action and Resistance
First-generation TKIs, like Gefitinib , are reversible inhibitors that primarily target activating mutations such as L858R and exon 19 deletions. However, their efficacy is limited by the development of the T790M "gatekeeper" mutation, which sterically hinders drug binding.[4]
Second-generation TKIs, including Afatinib , were designed to overcome this resistance by irreversibly binding to the EGFR kinase domain. While more potent against activating mutations and showing some activity against a broader range of mutations, they are generally not effective against the T790M mutation in a clinical setting.[2][4][5] Preclinical studies suggest that afatinib may have a broader inhibitory profile against various EGFR mutations compared to first or third-generation TKIs.[5][6]
Osimertinib , a third-generation TKI, was specifically developed to target the T790M resistance mutation while sparing wild-type EGFR, thereby reducing toxicity.[2][4] It has become a standard of care for patients who develop T790M-mediated resistance. However, resistance to Osimertinib can emerge through various mechanisms, most notably the C797S mutation, which prevents the covalent binding of the drug.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy and cross-resistance of EGFR TKIs.
Cell Viability Assay (MTT/CellTiter-Glo)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with TKIs.
-
Cell Seeding: Plate cancer cells (e.g., PC-9 for activating mutations, H1975 for T790M) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.[7]
-
Drug Treatment: Treat the cells with a serial dilution of the EGFR TKI (e.g., Gefitinib, Afatinib, Osimertinib) for 72 hours.[8] A vehicle control (DMSO) should be included.
-
Reagent Addition:
-
For MTT assay: Add MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]
-
For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[8]
-
-
Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or the luminescence for the CellTiter-Glo assay using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.[7]
Biochemical Kinase Assay
This in vitro assay directly measures the ability of a TKI to inhibit the enzymatic activity of purified EGFR protein.
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA.[10] Prepare solutions of the purified recombinant EGFR kinase (wild-type or mutant), a peptide substrate (e.g., Poly (Glu, Tyr)), and ATP.
-
Inhibitor Pre-incubation: In a 384-well plate, add the EGFR kinase and varying concentrations of the TKI. Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.[7][11]
-
Kinase Reaction Initiation: Start the reaction by adding a mixture of the peptide substrate and ATP.[11]
-
Detection: After a set incubation time (e.g., 60 minutes), stop the reaction and measure the amount of phosphorylated substrate. This is often done using an antibody that recognizes the phosphorylated substrate or by measuring the amount of ADP produced using a luminescent assay like ADP-Glo.[10]
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.[10]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins (e.g., Akt, ERK) upon TKI treatment.
-
Cell Lysis: Culture cells and treat them with the EGFR TKI for a specified time, followed by stimulation with EGF if necessary. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-pEGFR Y1173).[12] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein or a housekeeping protein like actin or GAPDH.[13]
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by TKIs.
Experimental Workflow for TKI Evaluation
Caption: General experimental workflow for the evaluation of EGFR TKI efficacy and resistance.
References
- 1. synapse.koreamed.org [synapse.koreamed.org]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming the acquired resistance to gefitinib in lung cancer brain metastasis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib? | Anticancer Research [ar.iiarjournals.org]
- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. promega.com.cn [promega.com.cn]
- 11. rsc.org [rsc.org]
- 12. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
The Rise of a New Contender: BI-4732 as a Fourth-Generation Alternative to Approved EGFR Inhibitors
For researchers, scientists, and drug development professionals, the landscape of EGFR-targeted therapies is in a constant state of evolution. The emergence of resistance to existing treatments necessitates the development of novel inhibitors with improved efficacy and broader activity against clinically relevant mutations. This guide provides a comprehensive comparison of the investigational fourth-generation EGFR inhibitor, BI-4732, with established, approved EGFR inhibitors across multiple generations.
The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the initial success of first and second-generation inhibitors is often curtailed by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation. While third-generation inhibitors like osimertinib were designed to overcome this specific resistance, the subsequent development of tertiary mutations, such as C797S, has created a new clinical challenge.
BI-4732 is a novel, orally active, and reversible ATP-competitive EGFR inhibitor that has demonstrated potent and selective activity against a wide range of EGFR mutations, including the challenging C797S resistance mutation, while sparing wild-type EGFR.[1][2][3] This positions BI-4732 as a promising next-generation therapeutic agent for patients who have developed resistance to current standards of care.
Comparative Efficacy: A Quantitative Analysis
The in vitro potency of BI-4732 against various EGFR mutations has been evaluated and compared to approved EGFR inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their enzymatic and cellular activities.
| EGFR Mutation | BI-4732 IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| Wild-Type (WT) | Sparing[2] | 15.5 - 218[3][4] | >10,000[5] | 31[5] | 493.8[3] |
| Exon 19 Deletion | 6 (in Ba/F3 cells)[1] | 3 - 10[6] | 7[7] | 0.2 - 0.8[5][7] | 12.92[3] |
| L858R | 1 (kinase activity) | 3[6] | 12[7] | 0.2 - 0.4[5][7] | 11.44[3] |
| T790M | 1 (kinase activity, with L858R)[1] | 823.3 - 846[3][4] | >10,000[5] | 10 - 165[5][7] | 5 - 13[7] |
| Exon 19 Del / T790M | Potent Inhibition[8] | - | - | 64[9] | Potent Inhibition[7] |
| L858R / T790M | 1 (kinase activity)[1] | - | 1185[5] | 10[9] | Potent Inhibition[7] |
| Exon 19 Del / C797S | 6 (in Ba/F3 cells)[1] | Resistant | Resistant | Resistant | Resistant |
| L858R / C797S | 213 (in Ba/F3 cells) | Resistant | Resistant | Resistant | Resistant |
| Exon 19 Del / T790M / C797S | 4 (in Ba/F3 cells)[1] | Resistant | Resistant | Resistant | Resistant |
| L858R / T790M / C797S | 1 (kinase activity), 15 (in Ba/F3 cells)[1][2] | Resistant | Resistant | Resistant | Resistant |
Mechanism of Action and Signaling Pathways
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation. The two major signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7][] EGFR inhibitors act by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.
BI-4732, as a reversible, ATP-competitive inhibitor, effectively blocks the kinase activity of both activating and resistance-conferring EGFR mutants.[1][2] This leads to the inhibition of phosphorylation of EGFR and its downstream effectors, including AKT, ERK, and S6K, ultimately resulting in reduced tumor cell proliferation and survival.[1][3]
References
- 1. promega.com.cn [promega.com.cn]
- 2. Pharmacological effects of osimertinib on a chicken chorioallantoic membrane xenograft model with the EGFR exon‐19‐deleted advanced NSCLC mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Egfr-IN-37: A Guide for Laboratory Professionals
For researchers and scientists handling specialized compounds like Egfr-IN-37, a potent small molecule inhibitor, ensuring proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the compound should be managed as a potent, hazardous chemical waste, following established protocols for such materials. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and similar research compounds.
Immediate Safety and Disposal Plan
Due to the potent nature of EGFR inhibitors, direct disposal of this compound into regular trash or down the drain is strictly prohibited.[1][2] All waste materials, including pure compound, contaminated labware, and personal protective equipment (PPE), must be segregated and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.
Key Disposal and Safety Information
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Personal Protective Equipment (PPE) | Standard laboratory PPE including safety glasses, lab coat, and chemical-resistant gloves. For handling powders or creating aerosols, a fume hood and respiratory protection may be necessary. |
| Solid Waste Disposal | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, wipes, and plasticware. |
| Liquid Waste Disposal | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department. |
| Empty Container Disposal | Empty containers must be thoroughly rinsed, with the rinseate collected as hazardous waste, before being disposed of according to institutional policies.[2] |
| Spill Management | In case of a spill, immediately alert personnel, secure the area, and follow your laboratory's established spill response procedure for potent compounds. |
Experimental Protocols for Disposal
The proper disposal of this compound is not an experimental procedure but a strict safety protocol. The primary "methodology" involves adherence to your institution's hazardous waste management plan, which is governed by federal, state, and local regulations.
Step-by-Step Disposal Procedure:
-
Consult Institutional Guidelines: Before beginning work with this compound, review your organization's specific chemical hygiene plan and hazardous waste disposal procedures.
-
Wear Appropriate PPE: At a minimum, a lab coat, safety glasses, and chemical-resistant gloves should be worn when handling the compound or its waste.
-
Segregate Waste: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or excess compound.
-
Contaminated consumables (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE (e.g., gloves).
-
Solvents and solutions containing the compound.
-
-
Use Designated Waste Containers: Place all this compound waste into a container specifically designated for hazardous chemical waste. The container must be compatible with the waste type (e.g., solid or liquid) and be kept securely closed except when adding waste.[3][4]
-
Label Waste Containers Clearly: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., toxic).[4]
-
Store Waste Appropriately: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and away from incompatible materials.[3][4]
-
Arrange for Pickup: Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for the collection and final disposal of the hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a potent research compound like this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize caution and consult with your institution's safety professionals when handling potent or unfamiliar compounds.[5][6][7]
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Incorporating highly potent drug products into your facility | CRB Insights [crbgroup.com]
Personal protective equipment for handling Egfr-IN-37
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Egfr-IN-37. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines the necessary precautions based on the safety profiles of structurally and functionally similar small molecule EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib, Erlotinib, and Osimertinib.
Hazard Identification and Classification
Small molecule EGFR inhibitors are potent compounds that require careful handling. Based on representative data, this compound should be treated as a hazardous substance with the potential for the following classifications:
| Hazard Classification | GHS Codes | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2][3][4][5] |
| Skin Irritation | H315 | Causes skin irritation.[1][3][6][7] |
| Serious Eye Irritation/Damage | H318/H319 | Causes serious eye irritation or damage.[1][3][6][7] |
| Carcinogenicity (Suspected) | H351 | Suspected of causing cancer.[1][2][6][7] |
| Reproductive Toxicity (Suspected) | H361 | Suspected of damaging fertility or the unborn child.[1][2][4][6][7] |
| Aquatic Toxicity | H400/H410/H411 | Very toxic to aquatic life with long-lasting effects.[1][2][4][5][7] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently. |
| Eyes | Safety goggles or face shield | Use tightly fitting safety goggles with side-shields.[8] A face shield may be required for splash hazards. |
| Body | Laboratory coat | A buttoned lab coat should be worn at all times. Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory | Respirator (if applicable) | A NIOSH-approved respirator is necessary if working with the powdered form outside of a fume hood or if aerosolization is possible. |
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the essential steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol for Handling:
-
Preparation:
-
Put on all required personal protective equipment as detailed in the PPE table.
-
Ensure a chemical fume hood is operational and certified.
-
Gather all necessary equipment, including spatulas, weigh boats, vials, and the appropriate solvent.
-
-
Handling (inside a fume hood):
-
Carefully weigh the required amount of this compound powder. Avoid creating dust.
-
Add the desired solvent to the powder to dissolve it.
-
Once dissolved, aliquot the solution into clearly labeled storage vials.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol).
-
Dispose of all contaminated materials (gloves, weigh boats, pipette tips, etc.) in a designated hazardous waste container.
-
Remove personal protective equipment in the correct order to avoid self-contamination.
-
Thoroughly wash your hands with soap and water.
-
First-Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, provide respiratory support. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water.[6] Seek immediate medical attention. |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal Workflow for this compound Waste.
Disposal Protocol:
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash.
-
Containment:
-
Solid Waste: All contaminated solid materials, including gloves, pipette tips, and empty vials, must be collected in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area until they are collected for disposal.
-
Collection: Follow your institution's procedures for the pickup and disposal of chemical waste by the Environmental Health & Safety (EHS) department. Do not pour any solutions containing this compound down the drain.[3]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Erlotinib hydrochloride|183319-69-9|MSDS [dcchemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
